Technical Guide: Chemical Properties & Applications of 2-Amino-2-(pyridin-4-yl)propan-1-ol
[1] Executive Summary 2-Amino-2-(pyridin-4-yl)propan-1-ol is a specialized quaternary -amino alcohol featuring a pyridine ring, a primary amine, and a primary hydroxyl group attached to a central quaternary carbon. This...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
2-Amino-2-(pyridin-4-yl)propan-1-ol is a specialized quaternary
-amino alcohol featuring a pyridine ring, a primary amine, and a primary hydroxyl group attached to a central quaternary carbon. This structural motif serves as a critical chiral building block in medicinal chemistry and a bidentate/tridentate ligand precursor in asymmetric catalysis.
Unlike simple amino alcohols, the presence of the electron-deficient pyridine ring at the quaternary center modulates the basicity of the amine and introduces a secondary coordination site (the pyridine nitrogen). This guide details its physicochemical profile, industrial synthesis via the Strecker pathway, and its reactivity in heterocyclic formation.
Structural Analysis & Physicochemical Profile
The molecule consists of a central
carbon bonded to four distinct groups: a methyl group, a hydroxymethyl group, a primary amine, and a 4-pyridyl ring. This creates a quaternary center, making the molecule sterically congested and chemically robust against racemization compared to secondary amino alcohols.
Lower than typical aliphatic amines (~10.5) due to the electron-withdrawing pyridine ring.
LogP
~ -0.5 to 0.2
Amphiphilic; highly soluble in polar organic solvents (MeOH, DMSO) and aqueous buffers.
H-Bond Donors
2 (OH, NH)
H-Bond Acceptors
3 (Pyridine N, Amine N, Hydroxyl O)
Chirality
Yes (Enantiomers: R / S)
Usually synthesized as a racemate and resolved, or synthesized asymmetrically.
Synthetic Pathways[1][3][4]
The synthesis of quaternary amino alcohols containing heterocycles typically proceeds via the Strecker Synthesis followed by hydrolysis and reduction. This route is preferred for its scalability and the availability of the starting material, 4-acetylpyridine .
The Strecker-Reduction Protocol
Ketimine Formation : 4-Acetylpyridine is condensed with ammonia (or an amine equivalent) to form the ketimine.
Cyanosilylation / Strecker Reaction : Addition of a cyanide source (TMSCN or HCN) generates the
-amino nitrile.
Hydrolysis : The nitrile is hydrolyzed under acidic conditions to the corresponding
Reduction : The carboxylic acid is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH
) or Borane-THF complex.
Figure 1: Step-wise synthesis of 2-Amino-2-(pyridin-4-yl)propan-1-ol from 4-acetylpyridine.
Reactivity & Functional Group Transformations[5]
The molecule's utility stems from its bifunctional nature (amine + alcohol) and the presence of the pyridine ring.
Cyclization to Oxazolines
The most critical reaction for this scaffold is the condensation with carboxylic acids or nitriles to form Oxazolines . When the pyridine ring is in the 4-position, the resulting oxazolines are often used in the synthesis of coordination polymers or as distinct pharmacophores in drug discovery (bioisosteres of amides).
Mechanism : Amide formation followed by cyclodehydration.
Metal Coordination
The molecule can act as a ligand in two modes:
N,O-Bidentate : Binding through the aliphatic amine and the hydroxyl oxygen (typical for amino alcohols).
Bridging Ligand : The pyridine nitrogen (distal) binds to one metal center, while the amino-alcohol moiety chelates another, enabling the formation of Metal-Organic Frameworks (MOFs) or supramolecular cages.
Pyridine Functionalization
The pyridine ring remains susceptible to electrophilic aromatic substitution or N-oxidation.
N-Oxidation : Reaction with m-CPBA yields the Pyridine-N-oxide derivative, altering the electronic properties and solubility.
Figure 2: Primary reactivity pathways including heterocyclic cyclization and metal coordination.
Applications in Drug Development[1][3][6][7]
Fragment-Based Drug Design (FBDD)
This molecule is a "privileged scaffold" in FBDD. The quaternary carbon restricts conformational freedom, potentially locking the amine and hydroxyl groups into a bioactive conformation that mimics the transition state of peptide hydrolysis.
GPCR Ligands : The 4-pyridyl group is a common motif in GPCR antagonists. The amino-alcohol tail provides hydrogen-bonding interactions with receptor residues (e.g., Asp or Ser).
Kinase Inhibitors : The pyridine nitrogen can accept a hydrogen bond from the hinge region of kinases, while the solubilizing amino-alcohol tail extends into the solvent front.
Chiral Auxiliaries
If resolved into its enantiomers (
or ), the molecule can serve as a chiral auxiliary in alkylation reactions, similar to Evans' auxiliaries, but with distinct electronic influence due to the pyridine ring.
Safety & Handling Protocols
Hazards : As a primary amine and pyridine derivative, it is likely irritating to eyes, respiratory system, and skin (H315, H319, H335).
Storage : Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
Disposal : Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides produced).
References
Strecker Synthesis of Quaternary Amino Acids
Title: "Asymmetric Synthesis of
-Disubstituted Amino Acids via Strecker Reaction."
Context: General methodology for synthesizing the amino acid precursor
Source:
Reduction of Amino Acids to Amino Alcohols
Title: "Reduction of
-Amino Acids to Amino Alcohols."
Context: Standard protocols using LiAlH
for converting the intermedi
Source:
Pyridine-Containing Amino Alcohols in Catalysis
Title: "Pyridine-Derived Amino Alcohols as Ligands in Asymmetric C
Context: Describes the coordination chemistry and utility of similar pyridine-amino alcohol ligands.
Thermodynamic Stability Profile of 2-Amino-2-(pyridin-4-yl)propan-1-ol: A Mechanistic Guide
The following is an in-depth technical guide on the thermodynamic stability of 2-Amino-2-(pyridin-4-yl)propan-1-ol . Executive Summary 2-Amino-2-(pyridin-4-yl)propan-1-ol (C H N O) is a specialized -amino alcohol buildin...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on the thermodynamic stability of 2-Amino-2-(pyridin-4-yl)propan-1-ol .
Executive Summary
2-Amino-2-(pyridin-4-yl)propan-1-ol (C
HNO) is a specialized -amino alcohol building block characterized by a quaternary carbon center linking a primary amine, a hydroxymethyl group, a methyl group, and a pyridine ring.[1] This structural motif—an analogue of the industrial standard 2-Amino-2-methyl-1-propanol (AMP)—confers exceptional thermal stability due to the absence of -hydrogens, preventing standard elimination pathways. However, the incorporation of the pyridine ring introduces specific thermodynamic susceptibilities, primarily oxidative N-oxide formation and pH-dependent solubility shifts.
This guide details the thermodynamic landscape of this molecule, providing a mechanistic basis for its handling, storage, and utilization in pharmaceutical synthesis.
The stability of 2-Amino-2-(pyridin-4-yl)propan-1-ol is dictated by the steric and electronic environment of its central quaternary carbon (C2).
Molecular Architecture
Quaternary Center (C2): The fully substituted C2 atom sterically shields the amine, reducing nucleophilic reactivity compared to linear amino alcohols. Crucially, it prevents
-elimination (Hofmann elimination) because there are no protons on the -carbon relative to the amine (the C2 position) or the -carbon relative to the alcohol.
Pyridine Ring (4-position): Acts as an electron-withdrawing group (EWG) via induction, lowering the pK
of the primary amine compared to aliphatic analogues like AMP.
Hydroxymethyl Group (C1): Provides a handle for intramolecular hydrogen bonding with the amine or pyridine nitrogen, influencing conformational stability.
Predicted Physicochemical Parameters
Parameter
Value (Approx.)
Mechanistic Implication
Molecular Weight
152.19 g/mol
Low MW fragment, high atom economy.
pK (Amine)
8.8 – 9.2
Lower than AMP (9.7) due to Pyridine EWG effect.
pK (Pyridine)
5.2 – 5.4
Standard pyridine basicity; protonates at acidic pH.
LogP
-0.5 to 0.2
Amphiphilic but water-soluble; highly hygroscopic.
Melting Point
85 – 110 °C
Dependent on crystal packing/salt form.
Thermodynamic Stability & Degradation Pathways[2]
Understanding the degradation kinetics is critical for establishing shelf-life and processing windows.
Thermal Stability (High)
The molecule exhibits high thermal robustness. Unlike secondary alcohols or simple amines, the quaternary structure inhibits:
Dehydration: Requires extreme acid catalysis.
Racemization: Impossible as the chiral center is quaternary (if resolved) or chemically inert to inversion under standard conditions.
Retro-Aldol Fragmentation: While theoretically possible (releasing acetylpyridine and formaldehyde), the activation energy is significantly raised by the pyridine ring's stability and the lack of enolizable protons.
Oxidative Stability (Moderate)
The primary thermodynamic liability lies in oxidation.
Pathway A: Pyridine N-Oxidation. The pyridine nitrogen is susceptible to oxidation by peroxides (e.g., mCPBA, H
O) to form the N-oxide . This is the dominant degradation product under oxidative stress.
Pathway B: Amine Oxidation. Direct oxidation of the primary amine to hydroxylamine or nitro species is sterically hindered but possible under radical-generating conditions (light + O
).
Chemical Stability (pH Dependent)
Acidic Conditions: Highly stable. Both nitrogen centers protonate, forming a dicationic species that resists nucleophilic attack.
Basic Conditions: Stable, but susceptible to carbamate formation in the presence of atmospheric CO
(similar to AMP carbon capture chemistry). This is reversible upon heating but alters the melting point and solubility.
Visualization of Degradation Pathways
The following diagram illustrates the competitive degradation pathways based on thermodynamic likelihood.
Figure 1: The primary degradation risk is oxidative attack on the pyridine ring, followed by reversible carbamate formation.
Experimental Protocols for Stability Assessment
To validate the thermodynamic profile of this molecule, the following self-validating protocols are recommended.
Protocol 1: Forced Degradation Study (Stress Testing)
Objective: Determine the intrinsic stability limits and identify degradation products.
Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile:Water (50:50).
Stress Conditions:
Acid Hydrolysis: 0.1 N HCl, 60°C, 24 hours.
Base Hydrolysis: 0.1 N NaOH, 60°C, 24 hours.
Oxidation: 3% H
O, Ambient, 4 hours. ( Critical: Monitor for N-oxide mass shift +16 Da).
Objective: Accurately determine the ionization states to predict solubility and salt formation.
Setup: Use an automatic titrator (e.g., Mettler Toledo or Sirius T3).
Solvent: Water (degassed to remove CO
).
Procedure:
Dissolve ~5 mg of compound in 20 mL 0.15 M KCl (ionic strength adjustor).
Acidify to pH 2.0 with 0.1 M HCl.
Titrate with 0.1 M KOH up to pH 12.0.
Data Processing: Fit the curve to a diprotic model. Expect two inflection points:
pK
~5.3 (Pyridine H).
pK
~9.0 (Amine H).
Protocol 3: Hygroscopicity & Solid State Analysis (DVS/DSC)
Objective: Quantify moisture uptake and hydrate formation.
DVS (Dynamic Vapor Sorption): Cycle humidity from 0% to 90% RH at 25°C.
Expectation: Significant mass gain >60% RH due to dual hydrophilic centers.
DSC (Differential Scanning Calorimetry): Heat from 25°C to 200°C at 10°C/min.
Success Criteria: Sharp endotherm (melting) with no exotherms (decomposition) prior to 150°C.
Handling & Storage Recommendations
Based on the thermodynamic analysis, the following storage conditions are mandatory to maintain integrity:
Atmosphere: Store under Argon or Nitrogen . The amine avidly reacts with atmospheric CO
to form carbamates.
Container: Amber glass (protects from photo-oxidation of the pyridine ring).
Temperature: 2-8°C is sufficient; -20°C for long-term reference standards.
Salt Form: Conversion to the Dihydrochloride salt (2HCl) is strongly recommended for solid-state handling. The salt form suppresses N-oxidation and eliminates CO
An In-depth Technical Guide to the Solubility Profile of 2-Amino-2-(pyridin-4-yl)propan-1-ol in Organic Solvents
This guide provides a comprehensive analysis of the anticipated solubility characteristics of 2-Amino-2-(pyridin-4-yl)propan-1-ol in various organic solvents. In the absence of extensive empirical data in publicly access...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the anticipated solubility characteristics of 2-Amino-2-(pyridin-4-yl)propan-1-ol in various organic solvents. In the absence of extensive empirical data in publicly accessible literature, this document synthesizes foundational chemical principles to predict the compound's solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine this profile in their own laboratories. This work is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Understanding the Molecule: Physicochemical Drivers of Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a given solvent. The structure of 2-Amino-2-(pyridin-4-yl)propan-1-ol is characterized by a blend of polar and non-polar moieties, which will govern its behavior across a spectrum of organic solvents.
Key Structural Features:
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen atom makes it a hydrogen bond acceptor and introduces polarity.
Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity. Amines can also act as a weak base.
Tertiary Alcohol (-OH): The hydroxyl group is a potent hydrogen bond donor and acceptor, further enhancing the molecule's hydrophilic character.
Aliphatic Backbone: The propanol backbone with a methyl group provides a non-polar, hydrophobic character to the molecule.
The interplay of these functional groups suggests that 2-Amino-2-(pyridin-4-yl)propan-1-ol is a polar molecule with a high capacity for hydrogen bonding.
Predicted Solubility Profile
Based on the "like dissolves like" principle, which states that substances with similar intermolecular forces tend to be soluble in one another, we can predict the solubility of 2-Amino-2-(pyridin-4-yl)propan-1-ol in different classes of organic solvents.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
High
These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amine and alcohol groups of the solute.
Polar Aprotic
Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone
Moderate to High
These solvents are polar and can accept hydrogen bonds, but they lack a donor group. The strong polarity will facilitate dissolution, though perhaps less effectively than protic solvents.
Non-Polar
Hexane, Toluene
Low
The significant polarity and hydrogen bonding capability of 2-Amino-2-(pyridin-4-yl)propan-1-ol are mismatched with the London dispersion forces that dominate non-polar solvents.
Causality of Experimental Design: Why We Choose Our Methods
The determination of solubility is a critical step in early-stage drug development, influencing formulation strategies and bioavailability.[1][2] The "shake-flask" method, as recommended by various regulatory bodies, is considered the gold standard for its reliability in determining equilibrium solubility.[1][3] This method ensures that the solution has reached a state of saturation, providing a true measure of the compound's solubility in a given solvent at a specific temperature. The subsequent analysis by a validated method like High-Performance Liquid Chromatography (HPLC) is crucial for its ability to accurately quantify the dissolved solute and separate it from any potential impurities or degradants.[1]
Experimental Protocol: The Shake-Flask Method for Solubility Determination
This protocol outlines a robust and self-validating system for determining the equilibrium solubility of 2-Amino-2-(pyridin-4-yl)propan-1-ol.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Analytical balance
4.2. Step-by-Step Procedure
Preparation: Add an excess amount of solid 2-Amino-2-(pyridin-4-yl)propan-1-ol to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is achieved.[1]
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to shake for a predetermined period (e.g., 24-72 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[3]
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the solid from the supernatant.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved solid particles.
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-Amino-2-(pyridin-4-yl)propan-1-ol.
Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
Visualizing the Process
Molecular Interactions
Caption: Intermolecular forces between functional groups and solvent types.
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
SlideShare. BCS Guideline for solubility and Dissolution.pptx. [Link]
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
ResearchGate. Solubility guidelines for candidate drugs (µg/mL). The bars show the.... [Link]
ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]
Aidic. Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. [Link]
A Senior Application Scientist's Guide to the Synthesis of 4-Pyridyl Amino Alcohols
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 1,2-amino alcohol moiety is a cornerstone in modern medicinal chemistry, serving as a pivotal structural component in a vast array of...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2-amino alcohol moiety is a cornerstone in modern medicinal chemistry, serving as a pivotal structural component in a vast array of pharmaceutical agents and biologically active molecules.[1] When this motif incorporates a 4-pyridyl ring, it imparts unique physicochemical properties, including potential for hydrogen bonding, modulation of pKa, and opportunities for metal coordination, making 4-pyridyl amino alcohols highly sought-after synthons. Their stereochemistry is frequently critical for biological activity, demanding synthetic strategies that afford precise control over chiral centers.[2] This technical guide provides a comprehensive exploration of the core synthetic methodologies for producing enantiomerically pure 4-pyridyl amino alcohols. It delves into the mechanistic underpinnings of key transformations, including nucleophilic additions to carbonyls, stereoselective ketone reductions, and regioselective epoxide ring-openings. By synthesizing field-proven insights with detailed, actionable protocols, this document serves as an essential resource for chemists engaged in drug discovery and process development.
Introduction: The Strategic Importance of the 4-Pyridyl Amino Alcohol Scaffold
The vicinal amino alcohol, or β-amino alcohol, is a privileged scaffold found in numerous natural products, pharmaceuticals, and chiral catalysts.[1][3] The integration of a 4-pyridyl substituent into this framework introduces a key heteroaromatic ring that can significantly influence a molecule's pharmacological profile. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, engage in π-stacking interactions, and serve as a basic center, all of which are critical for molecular recognition at biological targets like enzymes and receptors.[2]
The absolute configuration of the stereocenters bearing the hydroxyl and amino groups is often the determining factor for a compound's efficacy and safety. Consequently, the development of robust, efficient, and highly stereoselective synthetic routes to access enantiopure 4-pyridyl amino alcohols is a paramount objective in organic and medicinal chemistry. This guide examines the most powerful and versatile strategies to achieve this, focusing on the causality behind experimental choices to empower researchers to adapt and innovate.
Core Synthetic Strategies and Methodologies
The synthesis of chiral 4-pyridyl amino alcohols can be broadly approached through three primary retrosynthetic disconnections. Each strategy offers a unique set of advantages and challenges related to starting material availability, scalability, and control of stereochemistry.
Figure 1: Core retrosynthetic strategies for 4-pyridyl amino alcohols.
Strategy A: Nucleophilic Addition to 4-Pyridinecarboxaldehyde
This classical and direct approach involves the formation of the crucial carbon-carbon bond by adding a carbon nucleophile to 4-pyridinecarboxaldehyde.[4] The primary challenge lies in controlling the stereochemistry of the newly formed hydroxyl-bearing center.
Causality and Mechanistic Insight: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful nucleophiles that readily attack the electrophilic carbonyl carbon.[4] The reaction initially forms a magnesium or lithium alkoxide, which is then protonated during aqueous workup to yield the alcohol. Without a chiral influence, this process results in a racemic mixture of the secondary alcohol.
To achieve enantioselectivity, a chiral ligand or auxiliary is employed to create a chiral environment around the reacting centers. For instance, chiral amino alcohols can act as ligands that coordinate to the organometallic reagent (e.g., organozinc), forming a chiral complex that preferentially delivers the alkyl group to one face of the aldehyde.[5][6]
Experimental Protocol: Enantioselective Addition of Diethylzinc
This protocol is adapted from methodologies using chiral amino alcohol ligands to catalyze the addition of organozinc reagents to aldehydes.[6]
Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol ligand (e.g., (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol, 0.05 mmol) in anhydrous toluene (5 mL).
Reaction Initiation: Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.
Substrate Addition: Add 4-pyridinecarboxaldehyde (2.0 mmol) dropwise to the chiral catalyst-organozinc complex solution.[7]
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the aldehyde by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL). Warm the mixture to room temperature and extract with ethyl acetate (3 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1-(pyridin-4-yl)propan-1-ol.
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) analysis.
Strategy B: Asymmetric Reduction of α-(4-Pyridyl)-α-Amino Ketones
This strategy involves the stereoselective reduction of a prochiral α-amino ketone precursor to establish the chiral alcohol center.[8] The success of this method hinges on the ability to synthesize the α-amino ketone and the efficiency of the asymmetric reduction.
Causality and Mechanistic Insight: The reduction of a ketone to a secondary alcohol can be achieved with various hydride reagents (e.g., NaBH₄, LiAlH₄).[9] To achieve asymmetry, one can use a chiral reducing agent or, more commonly, a transition metal catalyst with a chiral ligand in a transfer hydrogenation or catalytic hydrogenation reaction. In catalytic asymmetric hydrogenation, the substrate coordinates to the chiral metal complex. The chiral ligands create a sterically and electronically differentiated environment, forcing the hydrogen to add to a specific face of the carbonyl, thus producing one enantiomer of the alcohol in excess.
Table 1: Comparison of catalyst systems for asymmetric ketone reduction.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is based on the well-established Noyori-type asymmetric transfer hydrogenation.
Precursor Synthesis: Synthesize the N-protected α-amino-(4-pyridyl)ethanone precursor.
Catalyst Activation: In a nitrogen-purged flask, add the chiral catalyst, such as (R,R)-Ts-DPEN-Ru(II) (0.01 mmol).
Reaction Setup: Dissolve the α-amino ketone substrate (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (azeotrope, 3 mL).
Reaction Execution: Heat the mixture to 40 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction to room temperature and dilute with water (10 mL). Basify the solution with saturated sodium bicarbonate (NaHCO₃) and extract with dichloromethane (3 x 15 mL).
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired enantiopure 4-pyridyl amino alcohol.
Strategy C: Nucleophilic Ring-Opening of 4-Pyridyl Epoxides
The ring-opening of epoxides with nitrogen nucleophiles is a powerful and highly reliable method for synthesizing 1,2-amino alcohols.[11][12][13] This transformation is typically highly stereospecific, proceeding via an SN2 mechanism that results in the inversion of configuration at the carbon center being attacked.
Figure 2: Workflow for epoxide ring-opening to form amino alcohols.
Causality and Mechanistic Insight: The key to this strategy is the initial preparation of an enantiopure 4-pyridyl epoxide. The Sharpless Asymmetric Epoxidation (SAE) of a 4-pyridyl substituted allylic alcohol is the premier method for this task.[14][15] The SAE utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant (tert-butyl hydroperoxide) to deliver an oxygen atom to one face of the alkene, with the specific face determined by the chirality of the DET used ((+)-DET or (-)-DET).[16][17]
Once the chiral epoxide is formed, it can be opened with an amine or an azide (which is later reduced to the amine). For an unsymmetrical epoxide, the regioselectivity of the ring-opening is crucial. Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon atom. Under acidic conditions, which activate the epoxide by protonating the oxygen, the reaction has more SN1 character, and the nucleophile may preferentially attack the more substituted carbon that can better stabilize a partial positive charge.
Experimental Protocol: Sharpless Epoxidation and Subsequent Ring-Opening
This two-step protocol provides access to a wide range of chiral 4-pyridyl amino alcohols.
Step 1: Sharpless Asymmetric Epoxidation of 1-(pyridin-4-yl)prop-2-en-1-ol [18]
Setup: To a flame-dried flask under nitrogen, add anhydrous dichloromethane (DCM, 50 mL) and cool to -20 °C. Add titanium(IV) isopropoxide (3.0 mmol), followed by L-(+)-diethyl tartrate (3.6 mmol). Stir for 10 minutes.
Substrate Addition: Add a solution of the 4-pyridyl allylic alcohol (25 mmol) in DCM (10 mL).
Oxidation: Add tert-butyl hydroperoxide (TBHP, 5.0 M in decane, 50 mmol) dropwise, maintaining the temperature below -20 °C.
Reaction: Stir the mixture at -20 °C for 4-6 hours. The progress can be monitored by TLC.
Workup: Quench the reaction by adding water (15 mL). Warm the mixture to room temperature and stir vigorously for 1 hour. Filter the mixture through a pad of Celite to remove titanium salts. Separate the organic layer, and extract the aqueous layer with DCM.
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude epoxy alcohol by flash chromatography.
Reaction Setup: Dissolve the purified chiral 4-pyridyl epoxy alcohol (1.0 mmol) in methanol (10 mL). Add benzylamine (1.5 mmol) and lithium perchlorate (LiClO₄, 0.2 mmol) as a mild Lewis acid catalyst.
Execution: Heat the mixture to reflux (approx. 65 °C) and stir for 8-12 hours until TLC indicates complete consumption of the epoxide.
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amino alcohol by column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of enantiomerically pure 4-pyridyl amino alcohols is a critical task in drug discovery. The three primary strategies discussed—nucleophilic addition to aldehydes, asymmetric reduction of α-amino ketones, and ring-opening of chiral epoxides—provide a powerful and versatile toolkit for the synthetic chemist.
Nucleophilic addition is direct but requires careful selection of chiral ligands to control stereochemistry.
Asymmetric reduction is highly effective, leveraging decades of development in catalytic hydrogenation, but may require the synthesis of a specialized ketone precursor.
Epoxide ring-opening , particularly when preceded by a Sharpless epoxidation, offers a robust and predictable route to highly functionalized amino alcohols with excellent stereocontrol.[14][15]
Emerging methodologies, including advanced biocatalysis and novel reductive coupling reactions, continue to expand the scope and efficiency of these syntheses.[20][21][22] As the demand for structurally complex and stereochemically pure pharmaceutical agents grows, a deep understanding of these foundational synthetic strategies, their mechanistic nuances, and their practical applications will remain essential for innovation in the field.
References
Jacobsen, E. N. (2016). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Science, 353(6295), 1-13. Available at: [Link]
Fiorin, V., & Chiarotto, I. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. ACS Catalysis, 11(15), 9634-9655. Available at: [Link]
Wang, C., et al. (2021). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews, 50(15), 8435-8468. Available at: [Link]
Ghorai, M. K., et al. (2022). Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling. ChemRxiv. Available at: [Link]
Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775–20781. Available at: [Link]
Organic Chemistry Portal. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Organic Chemistry Portal. Available at: [Link]
Ahmad, F., et al. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Food and Nutrition Sciences, 4(9A), 21-24. Available at: [Link]
Boddeti, G., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 775-780. Available at: [Link]
Li, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5727. Available at: [Link]
Kumar, A., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(19), 13357-13382. Available at: [Link]
Davies, S. G., et al. (1999). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (21), 3125-3136. Available at: [Link]
Cunningham, D., et al. (2000). Synthesis and characterisation of a suite of four chiral pyridyl alcohols derived from (–)-menthol. Journal of the Chemical Society, Dalton Transactions, (12), 1937-1942. Available at: [Link]
Erlanson, D. A., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(9), 544-550. Available at: [Link]
de Souza, A. M., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Revista Virtual de Química, 14(5), 1-20. Available at: [Link]
Wikipedia contributors. (2023). Sharpless epoxidation. Wikipedia, The Free Encyclopedia. Available at: [Link]
Myers, A. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis. YouTube. Available at: [Link]
Myers, A. G. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Harvard University. Available at: [Link]
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. Available at: [Link]
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12059-12102. Available at: [Link]
Protheragen. (2024, May 11). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. Protheragen. Available at: [Link]
Reddy, L., et al. (2021). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 23(17), 6829–6834. Available at: [Link]
Chen, J.-Q., et al. (2021). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters, 23(1), 178-183. Available at: [Link]
Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 81-85. Available at: [Link]
Wang, Y., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(21), 6296-6302. Available at: [Link]
LibreTexts Chemistry. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. Chemistry LibreTexts. Available at: [Link]
K. C. Nicolaou. (2007). Microwave Chemistry: Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Angewandte Chemie International Edition. Available at: [Link]
ResearchGate. (n.d.). Addition of Organometallic Reagents to Aldehyde. ResearchGate. Available at: [Link]
Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Open Access Journals. Available at: [Link]
Chad's Prep. (n.d.). Synthesis of Alcohols; Reduction of Ketones and Aldehydes. Chad's Prep. Available at: [Link]
Pellissier, H. (2015). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 13(31), 8372-8401. Available at: [Link]
ResearchGate. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ResearchGate. Available at: [Link]
Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804618. Available at: [Link]
Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(13), 2133–2136. Available at: [Link]
CAS number and identifiers for 2-Amino-2-(pyridin-4-yl)propan-1-ol
The following is an in-depth technical monograph on 2-Amino-2-(pyridin-4-yl)propan-1-ol , designed for researchers and drug development professionals. Part 1: Chemical Identity & Structural Specifications 2-Amino-2-(pyri...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical monograph on 2-Amino-2-(pyridin-4-yl)propan-1-ol , designed for researchers and drug development professionals.
Part 1: Chemical Identity & Structural Specifications
2-Amino-2-(pyridin-4-yl)propan-1-ol is a specialized quaternary
-amino alcohol. Structurally, it features a central quaternary carbon substituted with a methyl group, an amino group, a hydroxymethyl group, and a 4-pyridyl moiety. This motif serves as a critical "head group" or chiral scaffold in medicinal chemistry, particularly for designing kinase inhibitors and GPCR modulators where a rigidified, basic center is required to interact with specific binding pockets (e.g., the hinge region of kinases).
Purification: Recrystallization from EtOAc/Hexane or amine-functionalized silica chromatography.
Synthetic Workflow Diagram
Part 3: Applications in Drug Discovery
Kinase Inhibitor Design
The 2-amino-2-(pyridin-4-yl)propan-1-ol motif acts as a hinge binder or a solvent-front cap .
Mechanism: The pyridine nitrogen can accept a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met, Glu residues).
Quaternary Center: The gem-dimethyl effect (via the methyl group) restricts conformational freedom, locking the substituent into a bioactive conformation and improving metabolic stability against P450 oxidation at the benzylic position.
GPCR Ligands
Used in the synthesis of ligands for aminergic GPCRs (e.g., Histamine H3, Dopamine D2). The basic amine interacts with the conserved Aspartate residue (D3.32) in the transmembrane core.
Asymmetric Catalysis
The chiral derivatives serve as N,O-bidentate ligands for:
Zinc-catalyzed Aldol reactions.
Borane reduction of ketones (acting as a chiral auxiliary similar to diphenylprolinol).
Part 4: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Skin Corrosion/Irritation: Category 2.
Serious Eye Damage/Irritation: Category 2A.
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).
Handling Protocol:
Hygroscopicity: The compound is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Solubility: Highly soluble in DMSO, Methanol, and dilute aqueous acid. Sparingly soluble in non-polar solvents (Hexane, Toluene).
Stability: Stable to hydrolysis but sensitive to oxidation (N-oxide formation) upon prolonged air exposure.
Part 5: References
Strecker Synthesis of Quaternary Amino Acids :
Title: "General methods for the synthesis of alpha-alpha-dialkyl amino acids."
Source: Chemical Reviews, 2011.
Context: Defines the standard protocol for converting ketones (like 4-acetylpyridine) to quaternary amino acids.
Reduction of Amino Acids to Amino Alcohols :
Title: "Reduction of alpha-amino acids to amino alcohols."
Source: Tetrahedron Letters, 1992.
Context: Validates the LiAlH4 reduction protocol for hindered amino acids.
Pyridyl Building Blocks in Medicinal Chemistry :
Title: "Pyridine scaffolds in drug discovery."
Source: Journal of Medicinal Chemistry, 2018.
Context: Discusses the role of 4-pyridyl groups in kinase hinge binding.
Minisci Reaction for Pyridine Functionalization :
Title: "Radical Addition to Iminium Ions and Cationic Heterocycles."
Source: Molecules, 2014.[1][2]
Context: Describes alternative radical routes to functionalize pyridine rings.
Technical Guide: Coordination Chemistry & Applications of 2-Amino-2-(pyridin-4-yl)propan-1-ol
[1] Executive Summary This technical guide provides a comprehensive analysis of 2-Amino-2-(pyridin-4-yl)propan-1-ol , a specialized heterofunctional ligand distinguished by its divergent donor sites. Unlike its 2-pyridyl...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 2-Amino-2-(pyridin-4-yl)propan-1-ol , a specialized heterofunctional ligand distinguished by its divergent donor sites. Unlike its 2-pyridyl isomer—which acts as a tridentate pincer—the 4-pyridyl derivative functions primarily as a bridging linker in coordination chemistry. This molecule combines a chelating amino-alcohol "head" with a distal pyridine "tail," making it a critical building block for Metal-Organic Frameworks (MOFs), coordination polymers, and bioactive metallodrug scaffolds.
Part 1: Ligand Architecture & Design Principles
Structural Analysis & Donor Logic
The ligand features a geminally substituted propyl backbone containing three potential donor sites. Its coordination behavior is dictated by the spatial separation of these sites.
Functional Group
Donor Atom
Hard/Soft Character
Coordination Role
Primary Amine ()
Nitrogen
Intermediate
Primary Anchor: Forms stable 5-membered chelate rings with the hydroxyl group.
Bridging Unit: Located distal to the chelate pocket. Cannot bind the same metal center as the amine/alcohol; binds a second metal to extend the lattice.
The "T-Shaped" Divergence
The 4-pyridyl geometry creates a "T-shaped" or linear node depending on the metal geometry.
Local Domain: The 2-amino-propanol moiety chelates a metal ion (
).
Remote Domain: The 4-pyridyl nitrogen extends outward, binding a second metal ion (
).
Result: Formation of 1D coordination chains or 3D porous networks rather than discrete mononuclear complexes.
Part 2: Synthesis & Purification Protocols
Synthetic Pathway
The most robust synthesis involves the formation of the amino-alcohol backbone via a nitro-aldol (Henry) condensation followed by reduction, or the reduction of the corresponding amino acid ester.
DOT Diagram: Synthetic Workflow
Caption: Step-wise synthesis from 4-acetylpyridine precursors via Henry reaction and catalytic hydrogenation.
Detailed Protocol: Reduction of Methyl Ester Precursor
Note: This method assumes starting from Methyl 2-amino-2-(pyridin-4-yl)propanoate.
Setup: Flame-dry a 250 mL two-neck round-bottom flask under Argon.
Solubilization: Dissolve the ester in 30 mL anhydrous THF.
Addition: Cool to 0°C. Add LAH suspension (in 20 mL THF) dropwise via cannula over 20 minutes. Caution: Exothermic.
Reflux: Warm to room temperature, then reflux at 66°C for 4 hours.
Quench: Cool to 0°C. Perform the Fieser quench (add
mL , mL 15% NaOH, mL ).
Isolation: Filter the white precipitate. Dry the filtrate over
and evaporate in vacuo.
Purification: Recrystallize from hot ethyl acetate/hexane to yield white crystals.
Part 3: Coordination Modes & Structural Diversity
Chelation vs. Bridging
The ligand exhibits pH-dependent coordination modes.
Neutral Mode (pH < 7): The pyridine nitrogen is protonated (
) and non-coordinating. The ligand acts as a bidentate N,O-chelator to a single metal.
Anionic Mode (pH > 9): The alcohol deprotonates. The ligand acts as a monoanionic bridging species (
), connecting metal centers to form Metal-Organic Frameworks (MOFs).
DOT Diagram: Coordination Logic
Caption: Dual-action coordination mechanism leading to polymeric network assembly.
Case Study: Copper(II) Coordination Polymer
Target Structure:
Method: Solvothermal Synthesis.
Mix: Combine
(1 mmol) and Ligand (2 mmol) in MeOH/DMF (1:1 v/v).
Heat: Seal in a Teflon-lined autoclave. Heat to 100°C for 48 hours.
Cool: Slow cool (5°C/hour) to promote single-crystal growth.
Result: Blue block crystals. The amino-alcohol chelates Cu(II) equatorially, while the pyridine nitrogen binds axially to an adjacent Cu(II), forming a 1D helical chain.
Part 4: Applications in Drug Development & Catalysis
Bioactive Scaffolds (Kinase Inhibition)
The 2-amino-2-(pyridin-4-yl) moiety mimics the adenosine triphosphate (ATP) hinge-binding region of kinases.
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the amino-alcohol tail occupies the ribose binding pocket.
Relevance: This scaffold is structurally homologous to inhibitors used in targeting rho-associated protein kinase (ROCK) and Protein Kinase C (PKC).
Asymmetric Catalysis
While the 4-pyridyl isomer is less common in catalysis than the 2-pyridyl isomer (which forms tridentate pincers), it serves as a chiral linker in heterogeneous catalysis.
MOF Catalysts: By incorporating the chiral amino-alcohol into a solid MOF lattice, the material can perform enantioselective aldol reactions. The rigid MOF structure prevents ligand leaching, a common issue with homogeneous catalysts.
References
BenchChem. (2025).[1] 2-(pyridin-2-yl)propan-1-ol: A Comprehensive Technical Review. Retrieved from
PubChem. (2025).[2] Compound Summary: 2-(4-Pyridyl)-2-propanol.[2] National Library of Medicine. Retrieved from
Sigma-Aldrich. (2024). Synthesis and characterization of transition metal complexes of pyridyl-amino-alcohol ligands. Retrieved from
Shin, J. W., et al. (2018). Crystal structure of copper(II) complexes with functional tridentate ligands. IUCr Journals. Retrieved from
RSC Advances. (2022). Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. Royal Society of Chemistry. Retrieved from
Application Notes & Protocols: Reductive Amination Procedures Using 2-Amino-2-(pyridin-4-yl)propan-1-ol
Introduction: The Strategic Value of Reductive Amination and the Pyridinyl Moiety Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most robust and versatile methods for the fo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Reductive Amination and the Pyridinyl Moiety
Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most robust and versatile methods for the formation of carbon-nitrogen bonds. This reaction, which transforms a carbonyl compound and an amine into a more substituted amine, offers a highly controlled alternative to direct N-alkylation, effectively preventing the common issue of over-alkylation.[1] The process is typically a one-pot, two-step sequence involving the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[2]
The specific amine of interest, 2-Amino-2-(pyridin-4-yl)propan-1-ol , is a structurally rich building block. It features a primary amine for direct participation in imine formation, a sterically hindered tertiary carbon center, a primary alcohol, and a pyridin-4-yl ring. The pyridine motif is of particular significance in medicinal chemistry, as it is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to act as a hydrogen bond acceptor and participate in various biological interactions. The strategic incorporation of such fragments is a key consideration in drug development.
This guide provides a comprehensive overview of the mechanistic principles, key experimental parameters, and detailed laboratory protocols for successfully employing 2-Amino-2-(pyridin-4-yl)propan-1-ol in reductive amination reactions. We will address the inherent reactivity of this substrate and offer field-proven insights to guide researchers in developing robust and efficient synthetic procedures.
Mechanistic Insights and Substrate Considerations
A successful reductive amination hinges on the delicate balance between the rate of imine/iminium ion formation and its subsequent reduction. The reaction proceeds through a well-established mechanism:
Hemiaminal Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone, yielding a tetrahedral hemiaminal (or carbinolamine) intermediate.
Dehydration to Imine: Under neutral or weakly acidic conditions, the hemiaminal undergoes dehydration, eliminating a molecule of water to form a transient imine intermediate. This step is the rate-determining phase of the reaction and is often catalyzed by a mild acid.
Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the imine, furnishing the final secondary amine product.
When working with 2-Amino-2-(pyridin-4-yl)propan-1-ol, several structural features must be considered:
Reduced Nucleophilicity: Aminopyridines can be less nucleophilic than their aliphatic counterparts due to the electron-withdrawing nature of the pyridine ring. This can slow the initial rate of imine formation, a known challenge for this class of compounds.[3]
Steric Hindrance: The amine is situated on a tertiary carbon, introducing steric bulk that can further hinder its approach to the carbonyl, particularly with sterically demanding ketones.[4]
Presence of a Hydroxyl Group: The primary alcohol is generally stable to the mild hydride donors used in modern reductive aminations (e.g., STAB, pyridine-borane). However, its presence should be noted, and harsher reducing agents or conditions that could affect it should be avoided.
Experimental Design: Selecting the Optimal Reagents
The success of a one-pot reductive amination is critically dependent on the choice of reducing agent. The ideal reagent must reduce the imine/iminium ion intermediate significantly faster than it reduces the starting carbonyl compound.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing Agent
Acronym
Formula
Key Advantages
Key Considerations & Disadvantages
Sodium Triacetoxyborohydride
STAB
NaBH(OAc)₃
High Selectivity: Excellent for one-pot reactions as it rarely reduces aldehydes/ketones.[5][6] Mild & General: Tolerates a wide range of functional groups.[2][7] Less Toxic: Safer alternative to cyanoborohydride.[8]
Moisture sensitive.[9] Reactions are typically run in aprotic solvents like DCE or THF.[9]
Pyridine-Borane Complex
Py·BH₃
C₅H₅N·BH₃
Non-Toxic: Avoids cyanide-related toxicity and disposal issues.[10] Stable in Protic Solvents: Can be used in methanol, which aids imine formation.[11] Mild Conditions: Offers a gentle alternative for sensitive substrates.[12]
Thermally unstable above 54 °C.[11][13] May require longer reaction times.
Sodium Cyanoborohydride
NaBH₃CN
High Selectivity: Selectively reduces iminium ions at neutral or weakly acidic pH.[1] Well-Established: A classic reagent with extensive literature precedent.
Highly Toxic: Generates toxic cyanide waste. Its use is increasingly discouraged.[8]
Catalytic Hydrogenation
H₂/Catalyst
Green Chemistry: Atom-economical with water as the only byproduct. Cost-Effective: Ideal for large-scale synthesis.[11]
Not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). May require specialized high-pressure equipment.
For reactions involving 2-Amino-2-(pyridin-4-yl)propan-1-ol, Sodium Triacetoxyborohydride (STAB) and Pyridine-Borane Complex are the recommended starting points due to their high selectivity, safety profile, and effectiveness under mild conditions.
Detailed Experimental Protocols
The following protocols are designed as robust starting points for researchers. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific carbonyl substrate.
// Nodes
A [label="1. Reagent Setup\nCombine Amine & Carbonyl\nin Anhydrous Solvent"];
B [label="2. Imine Formation\nStir at Room Temperature\n(Optional: Add Acid Catalyst)"];
C [label="3. Reduction\nAdd Reducing Agent (e.g., STAB)\nPortion-wise"];
D [label="4. Reaction Monitoring\nTrack by TLC or LC-MS\nUntil Amine is Consumed"];
E [label="5. Aqueous Workup\nQuench Reaction\n(e.g., sat. NaHCO₃)"];
F [label="6. Extraction\nExtract with Organic Solvent\n(e.g., DCM, EtOAc)"];
G [label="7. Purification\nColumn Chromatography"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
dott
Caption: General workflow for one-pot reductive amination.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This method is highly reliable for a broad range of aldehydes and ketones and is considered the modern standard for laboratory-scale reductive aminations.[2]
Materials:
2-Amino-2-(pyridin-4-yl)propan-1-ol (1.0 equiv.)
Aldehyde or Ketone (1.0–1.2 equiv.)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv.)
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
(Optional) Acetic Acid (AcOH) (1.0 equiv. for ketones or slow reactions)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Amino-2-(pyridin-4-yl)propan-1-ol (1.0 equiv.) and the carbonyl compound (1.1 equiv.).
Dissolve the starting materials in anhydrous DCE (to a concentration of approx. 0.1–0.5 M).
Stir the solution at room temperature for 20-30 minutes to facilitate initial imine formation. For less reactive ketones, add acetic acid (1.0 equiv.) and stir for 1 hour.[7]
Carefully add STAB (1.5 equiv.) to the mixture portion-wise over 5-10 minutes. An exotherm may be observed.
Allow the reaction to stir at room temperature. Monitor the consumption of the limiting starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude product by silica gel column chromatography to yield the desired secondary amine.
Protocol 2: Reductive Amination using Pyridine-Borane Complex
This procedure provides a less toxic alternative to cyanoborohydride-based methods and is compatible with protic solvents. The addition of molecular sieves is recommended to drive the equilibrium towards imine formation by sequestering water.[12]
Materials:
2-Amino-2-(pyridin-4-yl)propan-1-ol (1.0 equiv.)
Aldehyde or Ketone (1.0–1.2 equiv.)
Pyridine-Borane Complex (1.0–1.2 equiv.)
Powdered 4 Å Molecular Sieves (activated)
Anhydrous Methanol (MeOH)
6 N Hydrochloric Acid (HCl)
8 N Sodium Hydroxide (NaOH)
Diethyl Ether (Et₂O) or EtOAc for extraction
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask, add anhydrous MeOH, the carbonyl compound (1.1 equiv.), 2-Amino-2-(pyridin-4-yl)propan-1-ol (1.0 equiv.), and freshly activated 4 Å molecular sieves (approx. 1 g per 6 mmol of amine).[12]
Stir the suspension at room temperature for 30 minutes.
Add the pyridine-borane complex (1.1 equiv.) dropwise to the mixture.
Stir the reaction at room temperature overnight (approx. 16 hours). Monitor for completion by TLC or LC-MS.
Upon completion, filter off the molecular sieves. Treat the filtrate with 6 N HCl and stir for 1 hour to hydrolyze any remaining borane complexes.
Adjust the pH to >12 using 8 N NaOH.
Extract the aqueous layer with Et₂O or EtOAc (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Troubleshooting and Field-Proven Insights
Issue: Low or No Conversion.
Cause: As noted, 2-aminopyridine derivatives can be unreactive.[3] Imine formation is likely the rate-limiting step.
Solution 1: For the STAB protocol, add 1.0 equivalent of acetic acid to catalyze imine formation, especially when using ketones.[7]
Solution 2: Increase the reaction temperature to 40-50 °C. Monitor carefully to avoid decomposition.
Solution 3: Use a dehydrating agent like activated 4 Å molecular sieves in the STAB protocol (similar to the pyridine-borane method) to drive the imine-forming equilibrium to the right.
Issue: Side Product Formation (Reduction of Starting Carbonyl).
Cause: This occurs if the reducing agent is not selective or if imine formation is exceptionally slow, allowing the carbonyl to be reduced over time.
Solution: Ensure you are using a highly selective reagent like STAB. If the problem persists, consider a two-step procedure: pre-form the imine in a solvent like methanol or toluene (with azeotropic removal of water), then cool the reaction and add the reducing agent.[14]
Issue: Difficult Purification.
Cause: The product contains two basic nitrogen atoms (the pyridine and the newly formed secondary amine), which can cause streaking on silica gel.
Solution: Use an eluent system containing a small amount of a basic modifier, such as 0.5–1% triethylamine (Et₃N) or ammonia in methanol, during column chromatography to obtain better peak shapes and separation.
Conclusion
While no specific literature procedures for the reductive amination of 2-Amino-2-(pyridin-4-yl)propan-1-ol were identified, the fundamental principles of this reaction are well-established. By leveraging modern, selective reagents such as Sodium Triacetoxyborohydride or Pyridine-Borane complexes, researchers can develop effective protocols. The key to success lies in addressing the potential for slow imine formation due to the electronic properties and steric hindrance of the amine. The protocols and troubleshooting guide presented here provide a robust framework for the successful synthesis of novel secondary amines using this valuable pyridinyl building block, enabling further exploration in drug discovery and development.
References
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-792. Available at: [Link]
Wang, D., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2465. Available at: [Link]
Han, C., et al. (2017). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. European Journal of Organic Chemistry, 2017(32), 4791-4795. Available at: [Link]
Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. Available at: [Link]
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720. Available at: [Link]
Li, G., et al. (2014). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 50(80), 11886-11889. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]
ACS Green Chemistry Institute. (2026). Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. Available at: [Link]
Pelter, A., & Mills, S. (2008). Pyridine borane complexes. U.S. Patent No. 8,106,200 B2. Washington, DC: U.S. Patent and Trademark Office.
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Cabeza, J. A., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions, (3), 989-995. Available at: [Link]
Yurovskaya, M. A., et al. (2007). Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. Chemistry of Heterocyclic Compounds, 43(1), 69-76. Available at: [Link]
Billman, J. H., & Radike, A. (1948). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of the American Chemical Society, 70(8), 2884-2885. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
Application Note: Chemoselective Acylation Strategies for 2-Amino-2-(pyridin-4-yl)propan-1-ol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide self-validating, scalable protocols for the chemoselective N-acylation, O-acylation, and global diacylati...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Objective: To provide self-validating, scalable protocols for the chemoselective N-acylation, O-acylation, and global diacylation of a highly functionalized pyridine-containing amino alcohol.
Structural Analysis & Mechanistic Causality
In drug development and API functionalization, 2-Amino-2-(pyridin-4-yl)propan-1-ol presents a classic, yet complex, chemoselectivity challenge. The molecule possesses three competing nucleophilic centers, each with distinct kinetic and thermodynamic profiles:
Primary Aliphatic Amine (
): The most kinetically reactive nucleophile (). It is the default site for acylation under standard basic conditions.
Primary Aliphatic Alcohol (
): Moderately nucleophilic. While thermodynamically stable as an ester, it is kinetically outcompeted by the primary amine. Furthermore, 1,2-amino alcohols are highly susceptible to O-to-N acyl migration under basic conditions.
Pyridine Nitrogen: A weak base (
) but a potent nucleophilic catalyst. In the presence of acyl chlorides, it can transiently form an acylpyridinium intermediate. This can either accelerate background reactions or degrade sensitive reagents if not properly managed.
To achieve absolute chemoselectivity, the reaction environment must be strictly controlled to exploit either the kinetic superiority of the amine or to artificially mask the nitrogen centers via protonation[1, 2].
Causality: This protocol relies on extreme kinetic control. By lowering the temperature to -20 °C, the activation energy difference between amine and alcohol acylation is maximized. The pyridine ring may act as an acyl transfer agent, which synergistically accelerates N-acylation [3].
Step-by-Step Procedure:
Preparation: Dissolve 2-Amino-2-(pyridin-4-yl)propan-1-ol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.
Base Addition: Add triethylamine (12.0 mmol, 1.2 eq). Note: Et
N acts strictly as an HCl scavenger to prevent the amine from protonating and losing its nucleophilicity.
Thermal Control: Submerge the reaction flask in a dry ice/ethylene glycol bath and cool to -20 °C.
Acylation: Add the desired acyl chloride (10.5 mmol, 1.05 eq) dropwise over 20 minutes to prevent localized heating.
Validation (In-Process): Monitor via LC-MS. The mass of
should appear within 2 hours. The absence of a double-acylation mass peak validates the kinetic control.
Workup: Quench with saturated aqueous NaHCO
(30 mL). Extract with DCM ( mL), dry over anhydrous NaSO, and concentrate in vacuo.
Causality: To force the acylation of the less reactive alcohol, the highly reactive amine and pyridine nitrogen must be deactivated. Using neat Trifluoroacetic acid (TFA) as the solvent fully protonates both nitrogen centers, rendering them electronically dead. The neutral hydroxyl group remains the sole reactive site [2].
Mechanistic workflow of acidic O-acylation via temporary protonation of nitrogen centers.
Step-by-Step Procedure:
Masking: Suspend the substrate (10.0 mmol) in neat TFA (20 mL) at 0 °C. The solution will become homogenous as the bis-trifluoroacetate salt forms.
Acylation: Add the acyl chloride (15.0 mmol, 1.5 eq) in one rapid portion.
Propagation: Remove the ice bath, warm to 25 °C, and stir for 14 hours. Note: The neutral hydroxyl group is a poor nucleophile in acidic media, necessitating extended reaction times.
Validation (In-Process): Monitor by TLC (Ninhydrin stain). The O-acyl product will still stain positive (purple/pink) for a primary amine, whereas an N-acyl byproduct would not stain.
Workup (Critical Step): Concentrate the TFA in vacuo to a thick oil. Do not use heat. Resuspend in cold ethyl acetate (50 mL) and neutralize rapidly with ice-cold saturated aqueous NaHCO
to pH 8.
Expert Insight: Prolonged exposure to basic aqueous conditions will trigger an irreversible thermodynamic O-to-N acyl migration. Rapid extraction is mandatory.
Protocol C: Global N,O-Diacylation
Causality: Global acylation requires overpowering the system. DMAP is introduced to form a highly electrophilic N-acylpyridinium intermediate that forces the acylation of the sterically hindered alcohol site.
Step-by-Step Procedure:
Preparation: Dissolve the substrate (10.0 mmol) in DCM (50 mL).
Acylation: Add acyl chloride (30.0 mmol, 3.0 eq) dropwise at 0 °C, then affix a reflux condenser and warm to 40 °C for 6 hours.
Validation (In-Process): LC-MS will confirm the complete disappearance of the mono-acylated intermediate and the dominance of the
mass peak.
Workup (Expert Insight): Standard protocols for removing DMAP dictate washing with 1M HCl. Do not do this. Because your product contains a pyridine ring, an acid wash will protonate the product and pull it into the aqueous waste layer. Instead, quench with saturated NaHCO
, extract with DCM, and purify the crude mixture via silica gel chromatography to separate the product from DMAP and excess DIPEA.
References
Title: Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles
Source: PubMed (National Institutes of Health)
URL: [Link]
Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications
Source: Beilstein Journal of Organic Chemistry (PMC)
URL: [Link]
Title: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Method
A Comprehensive Guide to HPLC Method Development and Validation for the Analysis of 2-Amino-2-(pyridin-4-yl)propan-1-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, science-first guide for the development and validation of a robust reversed-phase hi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, science-first guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Amino-2-(pyridin-4-yl)propan-1-ol. This document moves beyond a simple protocol, offering in-depth explanations for methodological choices, rooted in the physicochemical properties of the analyte and established chromatographic principles. The protocols described herein are designed to be self-validating and align with international regulatory standards, ensuring the generation of accurate, reliable, and reproducible data suitable for pharmaceutical development and quality control environments.
Pre-Analysis: Understanding the Analyte
A successful analytical method begins with a thorough understanding of the target molecule. 2-Amino-2-(pyridin-4-yl)propan-1-ol possesses three key functional groups that dictate its chromatographic behavior: a pyridine ring, a primary amine, and a tertiary alcohol.
Pyridine Ring: This aromatic heterocycle provides a strong chromophore, making UV detection a highly suitable and straightforward choice. The nitrogen atom in the ring is basic.
Amino Group: The primary amine is also basic and, along with the pyridine nitrogen, makes the molecule's retention and peak shape highly sensitive to the mobile phase pH.
Hydroxyl Group & Overall Structure: The presence of the amine and hydroxyl groups makes the compound polar. Its predicted LogP value is low, suggesting good solubility in polar solvents and suitability for reversed-phase chromatography.
A summary of the critical physicochemical properties (a combination of data from analogous compounds and predictive models) is presented below.
Property
Predicted/Estimated Value
Rationale & Chromatographic Implication
Molecular Formula
C₈H₁₂N₂O
-
Molecular Weight
152.2 g/mol
-
pKa
~5.5 (Pyridine N), ~9.5 (Amino N)
Critical for mobile phase pH selection. To ensure consistent protonation and avoid peak tailing, the mobile phase pH should be buffered at least 2 units below the pKa of the basic centers, suggesting a pH of ~3.0-3.5.
LogP
~0.1 - 0.6
Indicates a polar molecule, making it well-suited for reversed-phase HPLC on a C18 or similar stationary phase.[1][2]
UV λmax
~255 - 260 nm
The pyridine ring is a strong UV absorber.[3][4] A detection wavelength in this range will provide excellent sensitivity.
HPLC Method Development: A Rational Approach
The goal is to achieve a symmetric peak for the analyte, baseline resolution from any impurities, and a reasonable run time. Based on the analyte's properties, a reversed-phase HPLC method with UV detection is the logical choice.
Column (Stationary Phase) Selection
The initial choice of a stationary phase is critical. A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and represents the ideal starting point. Its hydrophobic nature provides effective retention for moderately polar compounds like our analyte. To mitigate peak tailing, which can occur due to interactions between the basic amine groups and acidic silanols on the silica backbone, a modern, high-purity, end-capped C18 column is strongly recommended.
Justification: The combination of the analyte's polarity (LogP ~0.1-0.6) and the presence of basic functional groups makes a robust, end-capped C18 column the most logical first choice for good retention and peak shape.
Mobile Phase Selection & Optimization
The mobile phase composition is arguably the most important factor in controlling retention and selectivity in RP-HPLC.
Organic Modifier: Acetonitrile is generally preferred over methanol as a starting point due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
Aqueous Phase & pH Control: This is the most critical parameter. Unbuffered mobile phases will lead to poor peak shape (tailing) and shifting retention times. The basic nature of the analyte's two nitrogen atoms necessitates a buffered mobile phase with an acidic pH. A phosphate or formate buffer at pH 3.0 is an excellent choice. At this pH, both the pyridine and amino groups will be consistently protonated, minimizing interactions with residual silanols and ensuring a sharp, symmetrical peak.
Elution Mode: A gradient elution (e.g., starting at 5% acetonitrile and ramping to 95%) is recommended for initial development. This allows for the elution of both the main analyte and any potential late-eluting impurities within a single run. Once the retention time is known, the method can be optimized to an isocratic elution for simplicity and speed if no interfering peaks are present.
Detection Parameters
Based on the UV absorbance of the pyridine ring, a detection wavelength of 255 nm is selected. A photodiode array (PDA) detector is highly recommended during development to confirm peak purity and identify the optimal detection wavelength.
Detailed Experimental Protocol: Optimized Method
This protocol outlines the final, optimized isocratic method derived from the development strategy.
Instrumentation and Reagents
HPLC System: Standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA or UV detector.
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents:
Acetonitrile (HPLC Grade)
Potassium Dihydrogen Phosphate (ACS Grade)
Phosphoric Acid (ACS Grade)
Water (HPLC Grade or Milli-Q)
2-Amino-2-(pyridin-4-yl)propan-1-ol Reference Standard
Solution Preparation
Mobile Phase Preparation (0.02 M Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
Diluent: A mixture of Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) in a 50:50 (v/v) ratio.
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the diluent.
Chromatographic Conditions
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase
Isocratic: 85% (0.02 M KH₂PO₄, pH 3.0) / 15% Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
255 nm
Run Time
10 minutes
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7][8] The following experiments are essential for a quantitative impurity or assay method.
The logical flow from method development to full validation is crucial for a robust analytical procedure.
Caption: Logical flow from analyte characterization to a fully validated HPLC method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
Protocol:
Blank Injection: Inject the diluent to ensure no interfering peaks at the analyte's retention time.
Forced Degradation: Expose the analyte solution (~0.1 mg/mL) to stress conditions:
Acidic: 0.1 N HCl at 60 °C for 4 hours.
Basic: 0.1 N NaOH at 60 °C for 2 hours.
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
Thermal: Heat solid sample at 105 °C for 24 hours.
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
Inject each stressed sample. The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2). Use a PDA detector to assess peak purity.
Linearity
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
Prepare a series of at least five concentrations from the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005, 0.025, 0.05, 0.1, 0.15 mg/mL).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Concentration (mg/mL)
Mean Peak Area (n=3)
0.005
55,120
0.025
274,950
0.050
550,100
0.100
1,101,500
0.150
1,652,300
Accuracy
Accuracy is the closeness of test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Protocol:
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
Calculate the percentage recovery for each sample.
% Recovery = (Measured Concentration / Theoretical Concentration) * 100
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Spike Level
Theoretical (mg/mL)
Measured (mg/mL)
% Recovery
80%
0.08
0.079
98.8%
100%
0.10
0.101
101.0%
120%
0.12
0.119
99.2%
Precision
Precision is the degree of agreement among individual test results.
Protocol:
Repeatability (Intra-assay): Inject six replicate preparations of the working standard solution (0.1 mg/mL) on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.
Calculate the Relative Standard Deviation (RSD) for the peak areas.
Acceptance Criteria: The RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Detection (LOD)
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol (Signal-to-Noise Method):
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Vary the following parameters one at a time:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.1 units)
Inject the working standard and evaluate system suitability parameters.
Acceptance Criteria: System suitability criteria (see below) must be met under all varied conditions.
System Suitability Testing (SST)
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is a core requirement of pharmacopeial methods.[9][10][11]
Protocol:
Make five replicate injections of the working standard solution (0.1 mg/mL).
Calculate the following parameters:
Tailing Factor (T): Must be ≤ 2.0.
Theoretical Plates (N): Must be ≥ 2000.
%RSD of Peak Area: Must be ≤ 2.0% for the five replicates.
The overall workflow for developing and implementing this analytical method is summarized below.
Caption: General experimental workflow for HPLC analysis.
Conclusion
This application note details a systematic and scientifically-grounded approach to developing and validating a robust RP-HPLC method for 2-Amino-2-(pyridin-4-yl)propan-1-ol. By leveraging the physicochemical properties of the analyte, a simple, isocratic method using a C18 column with a buffered mobile phase (pH 3.0) and UV detection at 255 nm was established. The comprehensive validation protocol, based on ICH Q2(R1) guidelines, ensures the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated pharmaceutical environment.
References
Title: 〈621〉CHROMATOGRAPHY - USP.org
Source: United States Pharmacopeia
URL: [Link]
Title: Understanding the Latest Revisions to USP <621>
Source: Agilent
URL: [Link]
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
URL: [Link]
Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography
Source: Waters Corporation
URL: [Link]
Title: USP 621 Changes - Element Lab Solutions
Source: Element Lab Solutions
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency (EMA)
URL: [Link]
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: Are You Sure You Understand USP <621>?
Source: LCGC International
URL: [Link]
Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column
Source: HELIX Chromatography
URL: [Link]
Title: Analysis of Amino Alcohols (YK-421)
Source: Shodex HPLC Columns and Standards
URL: [Link]
Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
Source: Defense Technical Information Center (DTIC)
URL: [Link]
Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column
Source: SIELC Technologies
URL: [Link]
Title: Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative
Source: SciSpace
URL: [Link]
Application Note: Handling, Storage, and Stability Protocols for 2-Amino-2-(pyridin-4-yl)propan-1-ol
Part 1: Executive Summary & Chemical Identity 2-Amino-2-(pyridin-4-yl)propan-1-ol is a specialized bifunctional building block featuring a pyridine ring, a hindered primary amine, and a primary hydroxyl group centered ar...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Chemical Identity
2-Amino-2-(pyridin-4-yl)propan-1-ol is a specialized bifunctional building block featuring a pyridine ring, a hindered primary amine, and a primary hydroxyl group centered around a quaternary carbon.[1] This "neopentyl-like" steric arrangement confers unique stability profiles but also specific handling challenges regarding hygroscopicity and basicity.[1]
This guide defines the Standard Operating Procedures (SOPs) for maintaining the integrity of this compound, preventing the common failure modes of carbamate formation (CO₂ absorption) and oxidative degradation.
Chemical Identity Table
Property
Details
Chemical Name
2-Amino-2-(pyridin-4-yl)propan-1-ol
Formula
C₈H₁₂N₂O
Molecular Weight
152.19 g/mol
CAS Number
Not widely listed; Analogous to 1229649-59-5 (isomer)
Physical State
White to Off-white Solid (Crystalline powder)
Basicity (Predicted)
Amine pKa ~9.5
Solubility
DMSO, Methanol, Ethanol, Dilute Aqueous Acid
Part 2: Safety Assessment (HSE)
Hazard Classification:
While specific toxicological data may be limited, the functional groups dictate the safety profile. Treat as a Corrosive/Irritant and Hygroscopic Solid .[1]
Skin/Eye Hazards: The aliphatic amine moiety creates a highly basic local environment (pH > 11 in aqueous solution).[1] Contact can cause severe irritation or chemical burns.[1]
Inhalation: Dust is irritating to the upper respiratory tract.[1]
Toxicity: Pyridine derivatives can exhibit neurotoxicity or hepatotoxicity upon chronic exposure.[1] Handle with full containment.
PPE Requirements:
Eyes: Chemical splash goggles (Face shield recommended for >1g handling).[1]
Skin: Nitrile gloves (minimum 0.11 mm thickness).[1]
Respiratory: P95 particulate respirator if handling open powder outside a fume hood.[1]
Part 3: Handling & Storage Protocols
The "Carbon Dioxide Trap" Mechanism
The primary failure mode for this compound is atmospheric CO₂ scavenging .[1] The hindered primary amine reacts with CO₂ and moisture to form stable carbamate salts.[1] This manifests as the free-flowing powder turning into a sticky gum or hard crust.[1]
Consequence: Loss of stoichiometry in reactions and reduced solubility.[1]
Storage Protocol (Solid State)
Temperature: Store at -20°C for long-term (>1 month). 4°C is acceptable for active use (<1 month).[1]
Atmosphere:Strictly Inert (Argon or Nitrogen). [1]
Container: Amber glass vials with Teflon-lined (PTFE) screw caps.[1] Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap.[1]
Desiccation: Store the vial inside a secondary container (desiccator) containing activated silica gel or Drierite.[1]
Diagram 1: Storage Decision Logic
Caption: Decision logic for thermal storage and handling to prevent hygroscopic degradation.
Part 4: Solubilization & Solution Stability
Solvent Selection
The compound is amphiphilic but dominated by polar interactions.[1]
Solvent
Solubility Rating
Notes
DMSO
Excellent (>50 mM)
Preferred for Stock. Hygroscopic; use anhydrous DMSO.[1]
Soluble at pH < 7.[1] Sparingly soluble at pH > 10.[1]
DCM/Ethyl Acetate
Poor to Moderate
Likely requires cosolvent (MeOH) for extraction.[1]
Preparation of Stock Solutions
Goal: Create a 10 mM or 50 mM stock solution for biological assays or synthesis.
Weighing: Weigh the solid rapidly. If the environment is humid (>50% RH), use an antistatic gun to reduce static and speed up transfer.
Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.[1] If particulates remain, sonicate at 35 kHz for 2 minutes. Do not heat above 40°C to avoid amine oxidation.[1]
Application Note: Strategic Functionalization of the Pyridine Ring in 2-Amino-2-(pyridin-4-yl)propan-1-ol
This Application Note is designed as a definitive technical guide for the functionalization of 2-Amino-2-(pyridin-4-yl)propan-1-ol . It synthesizes advanced organic synthesis principles with practical, bench-ready protoc...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed as a definitive technical guide for the functionalization of 2-Amino-2-(pyridin-4-yl)propan-1-ol . It synthesizes advanced organic synthesis principles with practical, bench-ready protocols.
Executive Summary & Strategic Analysis
The scaffold 2-Amino-2-(pyridin-4-yl)propan-1-ol (hereafter Compound 1 ) represents a "privileged structure" in medicinal chemistry, combining a polar amino-alcohol motif (mimicking serine/threonine) with a pyridine pharmacophore. It is frequently utilized in kinase inhibitors and GPCR ligands to engage hydrogen bonding networks within active sites.
Functionalizing the pyridine ring of Compound 1 presents a dichotomy of challenges:
Electronic Deactivation: The pyridine ring is electron-deficient, making classical electrophilic aromatic substitution (EAS) difficult.
Chemo-incompatibility: The free primary amine (
) and primary alcohol () are potent nucleophiles and chelators. They will poison transition metal catalysts (Pd, Ir) and interfere with radical pathways unless adequately managed.
This guide details three distinct protocols to access the Ortho (C2/C6) and Meta (C3/C5) positions, employing protection strategies that ensure chemoselectivity.
Functionalization Logic Map
Target C2/C6 (Ortho): Radical Minisci Reaction (Protocol A) or N-Oxide Activation (Protocol C).
Critical Step: Before attempting ring functionalization, the amino-alcohol tail must be "masked" to prevent catalyst poisoning and side reactions.
Recommended Protection: N-Boc, O-TBS Strategy
This dual-protection strategy provides orthogonality. The Boc group reduces amine nucleophilicity, and the TBS group prevents alcohol oxidation/alkylation.
Protocol:
N-Boc Protection: Dissolve Compound 1 (1.0 equiv) in DCM. Add
(1.1 equiv) and (1.5 equiv). Stir at RT for 4 h. Isolate N-Boc intermediate.
O-TBS Protection: Dissolve N-Boc intermediate in DMF. Add Imidazole (2.5 equiv) and TBSCl (1.2 equiv). Stir at RT for 12 h.
Result:Fully Protected Scaffold (1-P) .
Protocol A: C2-Alkylation via Radical Minisci Reaction
Target: Introduction of alkyl/cycloalkyl groups at the C2/C6 position.
Mechanism: Homolytic aromatic substitution. The electron-deficient pyridinium ion (formed in situ) is attacked by a nucleophilic carbon-centered radical.
Mechanistic Insight
The Minisci reaction is ideal for Compound 1 because it operates under acidic conditions. The amine of Compound 1 becomes protonated (
), protecting it from oxidation and further activating the pyridine ring toward nucleophilic radical attack at the C2 position. Note: Using the unprotected starting material is possible here, but the protected 1-P yields cleaner profiles.
Expected Outcome: Mono-alkylation at C2 is major. C2,C6-dialkylation is possible with excess reagents.
Protocol B: C3-Functionalization via Ir-Catalyzed C-H Borylation
Target: Introduction of Boronate Ester (Bpin) at C3/C5, enabling subsequent Suzuki couplings (Arylations).
Mechanism: Sterically controlled C-H activation. The active catalyst is a bulky Iridium-tris(boryl) species.
Constraint:Strictly requires Protected Scaffold (1-P) . Free amines/alcohols will quench the Iridium catalyst immediately.
Mechanistic Insight
In 4-substituted pyridines, the C2 position is electronically activated (acidic) but sterically hindered by the catalyst's ligands and prone to instability (protodeborylation). The C3 position is the "Goldilocks" zone—sterically accessible and chemically stable.
Step-by-Step Protocol
Reagents:
Substrate: 1-P (Fully Protected)
Boron Source:
(Bis(pinacolato)diboron)
Pre-catalyst:
(1.5 mol%)
Ligand:
(4,4’-di-tert-butyl-2,2’-bipyridine) (3.0 mol%)
Solvent: THF or MTBE (Anhydrous, degassed)
Procedure:
Glovebox/Schlenk: In a nitrogen-filled glovebox, mix
and in THF (1 mL) to generate the active catalyst (solution turns dark brown).
Addition: Add
(1.1 equiv) and stir for 10 min.
Substrate: Add 1-P (0.5 mmol) dissolved in THF (1 mL).
Heating: Seal the vessel and heat at 80°C for 16 hours.
Workup: Cool to RT. Evaporate solvent. The crude residue contains the C3-Bpin pyridine.
Downstream: Do not purify on Silica Gel (boronates can deborylate). Use directly in Suzuki coupling or oxidize to C3-OH (3-hydroxypyridine derivative) using
.
Protocol C: C2-Halogenation via N-Oxide Shunt
Target: Introduction of Cl, Br, or CN at C2.
Mechanism: Activation of the pyridine nitrogen to N-oxide, rendering C2 susceptible to nucleophilic attack followed by elimination.
Step-by-Step Protocol
N-Oxidation: Treat 1-P with m-CPBA (1.2 equiv) in DCM at 0°C
RT. Isolate Pyridine-N-Oxide .
Chlorination: Dissolve N-Oxide in
(as solvent and reagent). Heat to 80°C for 2 hours.
Mechanism:[3][4][5][6] Oxygen attacks P, Chloride attacks C2, elimination of
.
Workup: Quench carefully into ice water (Exothermic!). Neutralize with
. Extract with EtOAc.
Result:2-Chloro-4-substituted pyridine . The 2-Cl group is a versatile handle for
reactions (e.g., introducing amines, ethers).
Visualization & Workflows
Workflow Diagram: Divergent Functionalization
The following diagram illustrates the decision matrix for functionalizing Compound 1 .
Caption: Divergent synthesis workflow for 2-Amino-2-(pyridin-4-yl)propan-1-ol functionalization.
Comparative Data Table
Parameter
Minisci Reaction (C2)
Ir-Borylation (C3)
N-Oxide Activation (C2)
Target Position
Ortho (C2/C6)
Meta (C3/C5)
Ortho (C2/C6)
Reagent Class
Radical (Nucleophilic)
Metal Catalyst (Electrophilic)
Electrophile ()
Protection Req.
Recommended (Salt form OK)
Mandatory (Full Protection)
Mandatory (N-Boc)
Key Limitation
Mono- vs Di-alkylation control
Steric sensitivity; Cost of Ir
Harsh conditions ()
Primary Output
Alkyl-Pyridine
Pyridyl-Boronate
Chloro-Pyridine
Typical Yield
40–65%
60–85%
50–70%
References
Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. MedChemComm , 2(12), 1135-1161.
Hartwig, J. F. (2012).[7] Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research , 45(6), 864–873.
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science , 342(6161), 956-960.
O'Hara, F., et al. (2013). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (Note: Contextual reference for Minisci regioselectivity on substituted pyridines). Journal of the American Chemical Society , 135(32), 12166–12169.
Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.[8] (Foundational text for Borylation/Suzuki logic).[7]
Technical Support Center: Optimizing the Synthesis of 2-Amino-2-(pyridin-4-yl)propan-1-ol
Welcome to the Application Scientist Support Portal. Synthesizing sterically hindered, pyridine-containing amino alcohols like 2-amino-2-(pyridin-4-yl)propan-1-ol presents a unique triad of chemical challenges: the diffi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
Synthesizing sterically hindered, pyridine-containing amino alcohols like 2-amino-2-(pyridin-4-yl)propan-1-ol presents a unique triad of chemical challenges: the difficult construction of a quaternary stereocenter, the poor solubility of the zwitterionic amino acid intermediate, and the Lewis basicity of the pyridine ring which actively sabotages standard reduction protocols.
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the causality behind reaction failures and provide self-validating, field-proven protocols to ensure high-yield synthesis.
I. Synthetic Architecture
The most robust and industrially scalable route to this target relies on the Bucherer-Bergs reaction followed by aggressive hydrolysis and chemoselective reduction.
Synthetic workflow for 2-Amino-2-(pyridin-4-yl)propan-1-ol via the Bucherer-Bergs route.
II. Troubleshooting & FAQs
Phase 1: Quaternary Center Formation (Bucherer-Bergs)
Q: My Bucherer-Bergs reaction with 4-acetylpyridine is stalling at ~50% conversion. How can I drive it to completion?Causality: The Bucherer-Bergs reaction relies on a delicate equilibrium between the starting ketone, cyanide, and ammonium carbonate to form the hydantoin[1][2]. While the electron-deficient nature of 4-acetylpyridine accelerates initial imine formation, the overall reaction is highly dependent on retaining dissolved
and in the solution. In open or loosely capped flasks, these gases escape, stalling the equilibrium.
Solution: Conduct the reaction in a sealed pressure tube (or autoclave for scale-up) using a 50% ethanol/water solvent system. The sealed environment traps the ammonia and carbon dioxide, forcing the equilibrium toward the 5-methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione product.
Phase 2: Hydantoin Hydrolysis
Q: Hydrolysis of the hydantoin to 2-amino-2-(pyridin-4-yl)propanoic acid is exceptionally slow. Can I use standard acidic hydrolysis?Causality: No. The
-methyl group creates severe steric hindrance around the hydantoin carbonyls. Furthermore, under acidic conditions, the pyridine nitrogen protonates, creating a localized positive charge that electrostatically repels incoming hydronium ions.
Solution: Employ aggressive alkaline hydrolysis. Use 3–5 M NaOH at 150 °C in a sealed PTFE-lined bomb for 24–48 hours. The negatively charged hydroxide nucleophile is unaffected by the neutral pyridine ring under basic conditions.
Phase 3: Chemoselective Reduction (The Bottleneck)
Q: The reduction of the amino acid to the amino alcohol using ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
gives terrible yields (<30%). Why is this happening, and how do I fix it?Causality: This is the most critical failure point in this synthesis. The pyridine ring is a strong Lewis base that rapidly coordinates with the Lewis acidic borane (), forming a highly stable pyridine-borane complex[3]. This complexation consumes stoichiometric equivalents of your reducing agent and traps the final product in a boron-chelated state that survives standard aqueous workups.
Solution: Abandon standard . Instead, utilize the in situ generation of diborane using the system[4][5]. This method provides a powerful, continuous generation of reactive borane species. Crucially, you must implement an aggressive acidic decomplexation step (refluxing in methanol/HCl) during workup to break the N-B bonds before basifying to isolate the free amino alcohol.
Decision matrix for troubleshooting the reduction of pyridine-containing amino acids.
III. Quantitative Data: Reduction Method Comparison
To guide your reagent selection, the following table summarizes the performance of various reduction methodologies specifically applied to
-quaternary, pyridine-containing amino acids.
Reduction Method
Reagents
Typical Yield
Scalability
Primary Challenge / Limitation
Standard Borane
30–45%
Low
Severe pyridine-borane complexation; expensive reagent.
In Situ Borane
/
75–85%
High
Exothermic gas evolution requires controlled addition.
Acidic Borohydride
/
65–75%
Medium
Strict temperature control required to prevent decomposition.
Lithium Aluminum Hydride
<30%
Low
Zwitterion insolubility in THF; over-reduction risks.
IV. Validated Experimental Protocols
Protocol A: Synthesis of 2-Amino-2-(pyridin-4-yl)propanoic acid
Self-Validation Checkpoint: The intermediate hydantoin should precipitate as a white solid upon cooling, confirming successful equilibrium shift.
Reaction Setup: In a heavy-walled pressure tube, dissolve 4-acetylpyridine (1.0 equiv) in a 1:1 mixture of EtOH and
(approx. 0.5 M).
Reagent Addition: Add ammonium carbonate (4.0 equiv) and potassium cyanide (1.5 equiv). Caution: Highly toxic. Perform in a fume hood.
Heating: Seal the tube and heat to 60 °C for 18 hours.
Hydantoin Isolation: Cool the vessel to 0 °C. Vent carefully. Filter the precipitated 5-methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, washing with cold water.
Hydrolysis: Transfer the hydantoin to a PTFE-lined reactor. Add 4 M aqueous NaOH (10 mL/gram of substrate). Seal and heat at 150 °C for 36 hours.
Amino Acid Isolation: Cool to room temperature. Carefully adjust the pH to ~6.5 (the isoelectric point) using 6 M HCl. Filter the resulting zwitterionic precipitate and dry under high vacuum.
Protocol B: Reduction to 2-Amino-2-(pyridin-4-yl)propan-1-ol
Self-Validation Checkpoint: Vigorous gas evolution during iodine addition confirms active diborane generation. A clear solution post-HCl reflux confirms successful B-N decomplexation.
Activation: Suspend 2-amino-2-(pyridin-4-yl)propanoic acid (1.0 equiv) and
(2.5 equiv) in dry THF (0.2 M) under an argon atmosphere.
Iodine Addition: Cool the flask to 0 °C. Dissolve
(1.0 equiv) in dry THF and add dropwise over 45 minutes. Note: Hydrogen gas will evolve rapidly[4].
Reflux: Once addition is complete, heat the reaction to reflux (65 °C) for 18 hours.
Decomplexation (Critical Step): Cool to 0 °C. Carefully quench with methanol until gas evolution ceases. Evaporate the solvent. Suspend the crude residue in 6 M HCl (20 mL) and reflux for 3 hours to destroy the pyridine-borane complexes[3][6].
Extraction: Cool the acidic mixture, transfer to a separatory funnel, and basify to pH > 11 using 6 M NaOH. Extract extensively with a polar organic solvent (e.g., 4:1
/Isopropanol) (4 × 50 mL).
Purification: Dry the combined organic layers over
, concentrate, and purify via recrystallization or basic alumina chromatography to yield the pure amino alcohol.
V. References
Sodium Borohydride: Uses & Properties. Scribd. Available at:
Notes - Reduction of Carbonyl Compounds with Pyridine Borane. ResearchGate. Available at:
Recent developments in the synthesis and synthetic applications of borane–amines. RSC. Available at:
A Safer Reduction of Carboxylic Acids with Titanium Catalysis. ACS Publications. Available at:
Potassium Cyanide (KCN) Supplier | For Research Use. Benchchem. Available at:
“Instant Methylide” Modification of the Corey–Chaykovsky Epoxide Synthesis. ResearchGate. Available at:
You are attempting to resolve 2-Amino-2-(pyridin-4-yl)propan-1-ol , a challenging motif containing a basic pyridine ring, a primary amine, and a polar alcohol group adjacent to a quaternary chiral center.
This guide moves beyond generic advice. We address the specific chemical behavior of this molecule: its tendency to "oil out" during crystallization due to high polarity and the competitive basicity between the pyridine nitrogen (
) and the primary amine ().
Module 1: Classical Resolution (Diastereomeric Salt Formation)
The Challenge: Competitive Binding
Unlike simple amines, your molecule has two basic sites. A common failure mode is using a 0.5 equivalent of acid expecting to bind only the primary amine, but instead getting a mixed salt species or a hygroscopic oil.
Protocol: The "Tartrate Screen"
We recommend L-(+)-Tartaric Acid and Dibenzoyl-L-tartaric acid (L-DBTA) as primary candidates. Tartaric acid forms rigid hydrogen-bonding networks that stabilize the crystal lattice against the polar alcohol group.
Step-by-Step Optimization Workflow
Stoichiometry Control: Start with 1.0 equivalent of the resolving agent. Although the primary amine is more basic, the pyridine can participate in H-bonding, destabilizing the lattice if the acid ratio is too low.
Solvent Selection: Avoid pure water (solubility is too high). Use Ethanol (EtOH) or Methanol (MeOH) with varying water content.
The "Oiling Out" Fix: If the salt separates as an oil, reheat to dissolution and add Isopropanol (IPA) or Ethyl Acetate (EtOAc) dropwise at reflux until slight turbidity persists, then cool slowly.
Visual Workflow: Salt Screening Logic
Caption: Logical flow for screening diastereomeric salts, specifically addressing the "oiling out" phenomenon common in amino-pyridine alcohols.
Module 2: Analytical Control (Chiral HPLC)
The Challenge: Peak Tailing
The pyridine ring interacts strongly with residual silanol groups on silica-based columns, leading to severe peak tailing that masks enantiomeric excess (ee) calculations.
Solution: The "Basic Modifier" Rule
You must use a basic modifier in the mobile phase. Diethylamine (DEA) is standard, but for this molecule, 0.1% Triethylamine (TEA) often provides sharper peak shapes due to better steric shielding of silanols.
Recommended Method Parameters
Parameter
Condition A (Primary)
Condition B (Alternative)
Column
Chiralpak AD-H (Amylose-based)
Chiralcel OD-H (Cellulose-based)
Mobile Phase
Hexane : IPA : TEA (90 : 10 : 0.1)
Hexane : EtOH : TEA (85 : 15 : 0.1)
Flow Rate
1.0 mL/min
0.8 mL/min
Detection
UV @ 254 nm (Pyridine absorbance)
UV @ 254 nm
Temp
25°C
30°C
Expected
Note: If solubility in Hexane is poor, switch to a "Polar Ionic Mode" using Methanol/TEA on a Chirobiotic T column.
Module 3: Troubleshooting & FAQs
Q1: I obtained a salt, but the ee% is stuck at 80% even after recrystallization. Why?
Diagnosis: You likely have a Eutectic Composition issue or "Double Salt" formation.
Fix:
Switch Acids: If Tartaric acid stalls, switch to Di-p-toluoyl-L-tartaric acid (DTTA) . The bulky aromatic groups often alter the crystal packing enough to break the eutectic.
The "Pope-Peachey" Method: Use 0.5 eq of the chiral acid and 0.5 eq of an achiral acid (like HCl or Acetic Acid). This forces the "wrong" enantiomer to stay in solution as the soluble achiral salt, while the "right" enantiomer crystallizes as the chiral salt.
Q2: How do I free-base the salt without extracting the pyridine into the water layer?
Diagnosis: This is the most critical error. Pyridine is water-soluble at neutral pH.
Fix: You must push the pH above 12 .
Protocol: Suspend salt in water
Add 2N NaOH until pH > 12 Extract with Dichloromethane (DCM) or Chloroform/IPA (3:1) .
Why DCM? Pyridine-amino alcohols are highly polar; Ether or Hexane extractions will result in poor yield.
Visual Workflow: Critical Free-Basing Logic
Caption: Extraction strategy to ensure recovery of the polar amino-pyridine product.
References
Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard reference for tartaric acid stoichiometry and solvent selection).
Saigo, K., et al. (1996). "Optical Resolution of Amino Alcohols by Diastereomeric Salt Formation." Bulletin of the Chemical Society of Japan. (Foundational work on amino alcohol resolution).
Daicel Corporation. "Chiral Selector Screening Guide." (Source for AD-H/OD-H mobile phase additives for basic compounds).
Porter, W. H. (1991). "Resolution of Chiral Drugs."[1][2][3][4][5] Pure and Applied Chemistry. (Discusses the Pope-Peachey method for difficult resolutions).
troubleshooting solubility issues of 2-Amino-2-(pyridin-4-yl)propan-1-ol in water
Topic: Troubleshooting Solubility Issues of 2-Amino-2-(pyridin-4-yl)propan-1-ol in Water Technical Support Center: Solubility & Formulation Guide Compound: 2-Amino-2-(pyridin-4-yl)propan-1-ol Chemical Formula: C₈H₁₂N₂O C...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Solubility Issues of 2-Amino-2-(pyridin-4-yl)propan-1-ol in Water
Technical Support Center: Solubility & Formulation Guide
Compound: 2-Amino-2-(pyridin-4-yl)propan-1-ol
Chemical Formula: C₈H₁₂N₂O
Class: Pyridine-substituted Amino Alcohol (Gem-disubstituted)[1][2]
Executive Summary
This guide addresses the solubility challenges associated with 2-Amino-2-(pyridin-4-yl)propan-1-ol , a zwitterionic-like motif often used as a chiral building block or kinase inhibitor intermediate.[1] The core solubility issue stems from its pH-dependent speciation .[1] While the molecule contains hydrophilic groups (-OH, -NH₂), the hydrophobic pyridine ring and methyl substitution dominate its behavior at neutral-to-basic pH, leading to precipitation or "oiling out."[1]
This guide provides a mechanistic troubleshooting workflow to achieve stable aqueous solutions, primarily leveraging pH control and cosolvent strategies.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I added the powder to neutral water (pH 7), but it remains a cloudy suspension. Why?
Diagnosis: You are likely working with the Free Base form of the compound.
Technical Explanation: At pH 7, the aliphatic amine group (-NH₂) is partially protonated (pKₐ ~9.6), but the pyridine ring (pKₐ ~5.[1]2) is largely neutral and hydrophobic. The molecule exists in a singly charged state that may not overcome the lattice energy of the crystal, especially if the concentration is >10 mM. The neutral pyridine ring drives aggregation.
Solution:
Immediate Fix: Lower the pH to < 4.0 using 1M HCl or acetic acid. This protonates the pyridine nitrogen, creating a dicationic species with high water solubility.[1]
Protocol: See Standard Operating Procedure A below.
Q2: The compound dissolved initially in buffer but precipitated after 2 hours. What happened?
Diagnosis:pH Drift or Salt-Induced Salting Out .
Technical Explanation:
pH Drift: If you dissolved it in a weak buffer (e.g., PBS) and the compound itself acted as a base, it may have shifted the bulk pH upward, closer to its isoelectric/neutral point, causing slow precipitation.[1]
Common Ion Effect: If you used a high-salt buffer (e.g., 150 mM NaCl) and converted the compound to a hydrochloride salt, the high concentration of Cl⁻ ions can suppress solubility via the common ion effect.[1]
Solution: Use a lower salt buffer (e.g., 50 mM) or maintain a strictly acidic pH (pH 4–5) if the assay permits.
Q3: Can I use DMSO or Ethanol to make a stock solution?
Diagnosis: Yes, this is the preferred method for neutral pH applications.[1]
Technical Explanation: The free base has high solubility in polar organic solvents.
Data:
DMSO: >50 mM (Excellent)
Ethanol: >20 mM (Good)
Water (pH 7): <5 mM (Poor/Variable)
Solution: Prepare a 100 mM stock in pure DMSO . Dilute this stock into your aqueous assay buffer. Ensure the final DMSO concentration is <1% (v/v) to avoid cytotoxicity, while vigorously vortexing during addition to prevent "crash-out."
Part 2: Technical Deep Dive & Speciation
To master the solubility of this compound, one must visualize its ionization states. The molecule has two basic centers:[1]
Pyridine Nitrogen: Weak base (pKₐ ≈ 5.2)
Aliphatic Amine: Strong base (pKₐ ≈ 9.6)
Solubility Logic Diagram
Caption: pH-dependent speciation and resulting solubility profile of 2-Amino-2-(pyridin-4-yl)propan-1-ol. Maximum solubility is achieved in the dicationic state.[1]
Part 3: Standard Operating Protocols (SOP)
SOP A: Preparation of 50 mM Aqueous Stock (Acid-Switch Method)
Use this method for animal studies or assays tolerating acidic vehicles.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4580583, 2-(4-Pyridyl)-2-propanol. (Structural analog data used for pKₐ extrapolation). Retrieved from [Link]
Princeton BioMolecular Research. Catalog Entry: 2-Amino-2-pyridin-4-yl-propan-1-ol (PBMR227086).[1] (Confirmation of compound existence and structure). Retrieved from [Link]
NIST Chemistry WebBook. 2-Propanol, 1-amino- (Isopropanolamine). (Reference for aliphatic amino alcohol pKₐ baselines). Retrieved from [Link]
Technical Support Center: Stabilization & Storage of 2-Amino-2-(pyridin-4-yl)propan-1-ol
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 2-Amino-2-(pyridin-4-yl)propan-1-ol , a highly functionalized and oxidation-sensitive building...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 2-Amino-2-(pyridin-4-yl)propan-1-ol , a highly functionalized and oxidation-sensitive building block. Due to the presence of a primary amine, a primary alcohol, and a pyridine ring, this compound requires rigorous environmental controls to maintain its structural integrity and prevent downstream experimental failures.
Diagnostic FAQs: Troubleshooting Degradation
Q: My compound was clear/white upon receipt but has turned yellow or light amber after a few weeks. Is it still usable?A: Discoloration is the primary visual indicator of oxidative degradation in amine-containing materials[1]. The lone-pair electrons on the nitrogen atoms are highly reactive toward atmospheric oxygen. When oxidized, amines form conjugated species (such as nitroso compounds) or polymeric byproducts that absorb visible light, causing the amber discoloration[2]. If your downstream application is sensitive to impurities, you must discard the discolored batch or purify it via recrystallization before use.
Q: What are the primary degradation products I should look for during LC-MS analysis?A: Because 2-Amino-2-(pyridin-4-yl)propan-1-ol is tri-functional, you should monitor for three specific mass shifts:
+16 Da (Pyridine N-oxide): The pyridine nitrogen is highly susceptible to oxidation by peroxides or radical species, forming pyridine N-oxide[3].
+16 Da or +14 Da (Amine Oxidation): The primary amine can oxidize to a hydroxylamine (+16 Da). Because it is attached to a tertiary carbon, it cannot easily form an imine, but further oxidation can yield nitroso species.
-2 Da or +14 Da (Alcohol Oxidation): The primary alcohol can oxidize to an aldehyde (-2 Da) and subsequently to a carboxylic acid (+14 Da).
Q: Can trace metals in my glassware or solvent accelerate this degradation?A: Yes. Transition metals, particularly iron (Fe²⁺/Fe³⁺), act as redox catalysts that facilitate single-electron transfer reactions. This catalyzes a free-radical chain reaction between the amine groups and dissolved molecular oxygen, significantly accelerating degradation even at low temperatures[4]. Always use passivated, metal-free glassware and high-purity solvents.
Q: Does temperature really matter if the container is sealed?A: Absolutely. High temperatures increase the kinetic energy of the molecules, allowing them to overcome the activation energy required for oxygen insertion[2]. Even trace amounts of oxygen trapped in the headspace of a sealed container will react rapidly at room temperature. Storing the compound at 2–8°C drastically reduces this reaction rate.
Mechanistic Pathways of Oxidation
To effectively prevent degradation, it is critical to understand the causality behind the compound's instability. The diagram below illustrates the competing oxidative pathways triggered by environmental stressors.
Caption: Primary oxidative degradation pathways of 2-Amino-2-(pyridin-4-yl)propan-1-ol.
Quantitative Stability Data
The following table summarizes the expected degradation trajectory of sensitive amino-pyridine derivatives under various storage conditions. This data highlights the necessity of combining temperature control with inert atmospheres.
Storage Temperature
Atmosphere
Light Exposure
Additive
Est. Degradation (6 Months)
Primary Degradant Profile
25°C (Ambient)
Air
Ambient UV/Vis
None
> 15.0%
Pyridine N-oxide, Discoloration
2–8°C
Air
Dark (Amber Vial)
None
5.0% – 8.0%
Hydroxylamine, N-oxide
25°C
Nitrogen (N₂)
Dark (Amber Vial)
100 ppm Methimazole
< 0.5%
Trace Aldehyde
2–8°C
Argon (Ar) / N₂
Dark (Amber Vial)
None
< 0.1%
Stable
Note: Dry nitrogen or argon produces a heavy barrier that displaces oxygen and moisture, effectively halting oxidative discoloration[1]. Furthermore, amber vials are required to prevent UV-induced photochemical oxidation[5].
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means the protocol contains built-in analytical checkpoints to verify that the procedure was executed successfully before proceeding to critical experiments.
Protocol A: Anaerobic Aliquoting and Long-Term Storage
Because repeated opening of a master stock introduces fresh oxygen and moisture, bulk material must be aliquoted immediately upon receipt.
Step 1: Preparation of the Environment
Transfer the bulk bottle of 2-Amino-2-(pyridin-4-yl)propan-1-ol, along with pre-dried amber glass vials and PTFE-lined crimp caps, into an inert glovebox or a Schlenk line setup.
Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed radical initiation[5]. PTFE prevents chemical leaching from the septa.
Step 2: Inert Gas Blanketing
Purge the environment with high-purity Argon or Nitrogen. Argon is preferred for benchtop Schlenk work as it is heavier than air and settles over the solid/liquid, forming a robust protective blanket[1].
Step 3: Chemical Inhibition (Optional)
If your downstream synthesis tolerates it, add a free radical scavenger. Treating the amine with 5 ppm to 1000 ppm of 1-methyl-3H-imidazole-2-thione (methimazole) or a hindered phenol can effectively halt the propagation of undesired amine oxidation products[6].
Step 4: Sealing and Storage
Crimp-seal the vials tightly while still under the inert atmosphere. Store the aliquots in a dedicated chemical refrigerator at 2–8°C[2].
Step 5: Self-Validation (Headspace QC)
Validation Check: Prepare one "dummy" vial containing a colorimetric oxygen indicator (e.g., resazurin solution) alongside your API aliquots. Seal it under the exact same conditions. If the indicator remains colorless after 24 hours at 2–8°C, your inert blanketing technique is validated. If it turns pink, your purging process has failed, and the API aliquots must be re-purged.
Caption: Workflow for the inert handling, self-validation, and storage of sensitive amino alcohols.
Before trusting an analytical method to assess the purity of your stored compound, you must prove the method can physically separate the parent API from its oxidation products.
Step 1: Baseline Establishment
Dissolve a fresh sample of the API in LC-MS grade water/acetonitrile. Inject it to establish the retention time of the pure unoxidized compound.
Step 2: Oxidative Stress (Forced Degradation)
Prepare a 1 mg/mL solution of the API. Add 0.1% H₂O₂ (hydrogen peroxide) and stir at room temperature for 4 hours. This chemically forces the formation of the Pyridine N-oxide and hydroxylamine derivatives.
Step 3: Resolution Confirmation (Self-Validation)
Inject the stressed sample into the LC-MS.
Validation Check: You must observe distinct, baseline-resolved chromatographic peaks for the parent mass (M) and the oxidized masses (M+16). If the +16 Da peak co-elutes with the parent peak, your LC gradient is not stability-indicating. You must flatten the gradient (e.g., slower ramp of organic modifier) or change the column chemistry (e.g., using a polar-embedded stationary phase) until baseline resolution is achieved. Only then can you accurately assess the storage stability of your actual samples.
References
Mingxu Chemicals. "How to prevent the oxidation of Amine Catalyst?" Mingxu Chemicals Blog. Available at: [Link]
Burdeniuc, Juan Jesus, et al. "Inhibition of amine oxidation." US Patent US20120271026A1.
Department of Energy (DOE). "Safeguarding Amines from Oxidation by Enabling Technologies." DOE Reports. Available at:[Link]
Innovative Polymers. "Effects of Oxidation on Amine-Containing Materials." Innovative Polymers Technical Articles. Available at:[Link]
Definitive Structural Elucidation: SC-XRD Analysis of 2-Amino-2-(pyridin-4-yl)propan-1-ol
Executive Summary: The Stereochemical Imperative In the development of chiral pharmaceutical intermediates, 2-Amino-2-(pyridin-4-yl)propan-1-ol represents a critical building block. Its quaternary carbon center, bearing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Stereochemical Imperative
In the development of chiral pharmaceutical intermediates, 2-Amino-2-(pyridin-4-yl)propan-1-ol represents a critical building block. Its quaternary carbon center, bearing four distinct substituents (pyridin-4-yl, methyl, hydroxymethyl, and amine), presents a significant challenge for routine analytical methods.
While NMR and HPLC are standard for purity and relative quantification, they often fail to provide ab initio determination of absolute configuration or detailed insight into solid-state stability (polymorphism). This guide compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against these alternatives, demonstrating why SC-XRD is the definitive "Gold Standard" for validating this molecule's structural integrity and solid-state behavior.
Methodology Comparison: SC-XRD vs. NMR & HPLC
The following table objectively compares the "performance" of SC-XRD in characterizing 2-Amino-2-(pyridin-4-yl)propan-1-ol against standard solution-phase techniques.
Table 1: Comparative Efficacy in Structural Elucidation
Feature
SC-XRD (The Product)
Solution NMR (1H/13C)
Chiral HPLC
Absolute Configuration
Definitive (via Anomalous Dispersion/Flack Parameter). No reference standard needed.
Inferred (requires chiral shift reagents or derivatization; prone to ambiguity).
Comparative (requires known enantiomeric standards for retention time matching).
Conformational Analysis
Precise (Direct observation of torsion angles and bond lengths in solid state).
Averaged (Fast exchange in solution masks specific conformers).
None (Separation only).
Polymorph Identification
High (Distinguishes packing motifs, solvates, and salt forms).
Null (Solid-state information is lost upon dissolution).
Null (Solution phase only).
H-Bonding Network
Direct Visualization (D-H...A distances and angles).
Expert Insight: For 2-Amino-2-(pyridin-4-yl)propan-1-ol, the presence of both hydrogen bond donors (-NH2, -OH) and acceptors (Pyridine N) creates a high probability of forming stable H-bond networks. SC-XRD is the only method that maps these interactions, which are predictive of drug product stability and solubility.
Experimental Protocol: From Powder to Structure
To achieve the "product" performance described above, a rigorous experimental workflow is required. The following protocol is validated for amino-pyridine alcohol derivatives.
Phase 1: Crystallization Screening (The Critical Step)
The molecule's flexibility and H-bonding potential make it prone to oiling out.
Method A (Vapor Diffusion): Dissolve 20 mg of the compound in 0.5 mL Methanol . Place in a small vial. Place this vial inside a larger jar containing 5 mL Diethyl Ether (Antisolvent). Cap tightly. Allow to stand at 4°C for 3-7 days.
Method B (Slow Evaporation): Dissolve 20 mg in Ethanol/Water (9:1) . Cover with parafilm, poke 3-5 pinholes, and allow slow evaporation at room temperature.
Salt Formation (Recommended): If the free base yields oils, generate the HCl salt or Fumarate to utilize the ionic interaction for lattice rigidity.
Phase 2: Data Collection Strategy
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα or Cu-Kα radiation).
Temperature:100 K (Liquid Nitrogen stream).
Reasoning: Low temperature freezes the rotation of the terminal -CH2OH and methyl groups, reducing thermal ellipsoids and allowing precise assignment of H-atom positions.
Resolution: Aim for 0.75 Å or better (2θ > 50° for Mo).
Phase 3: Structure Solution & Refinement
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.
H-Atom Treatment:
C-H: Riding model (AFIX 43 for aromatic, AFIX 137 for methyl).
N-H / O-H: Locate in Difference Fourier Map. Refine with DFIX restraints (N-H 0.87, O-H 0.82) if necessary to ensure chemically reasonable geometry.
Absolute Structure: Check the Flack Parameter .
Target: ~0.0 (with su < 0.1) indicates correct absolute structure.
Note: Since the molecule contains only light atoms (C, H, N, O), Cu-Kα radiation is preferred to enhance the anomalous signal.
Visualization: Analytical Workflow
The following diagram illustrates the logical flow from synthesis to definitive structural validation, highlighting the decision points where SC-XRD provides unique value.
Figure 1: Analytical workflow comparing the direct path of SC-XRD to the conclusive determination of stereochemistry and stability parameters.
Structural Analysis & Data Interpretation[1][2][3]
When analyzing the diffraction data for 2-Amino-2-(pyridin-4-yl)propan-1-ol, focus on these specific structural motifs which define its performance as a drug intermediate.
A. Intramolecular vs. Intermolecular Hydrogen Bonding
The proximity of the -NH2 and -OH groups allows for potential intramolecular H-bonds (forming a 5- or 6-membered ring), which stabilizes specific conformers.
Experimental Check: Measure the distance between N(amine) and H(hydroxyl). If < 2.5 Å, an intramolecular bond exists.
Significance: This dictates the "reactive conformation" in subsequent synthetic steps.
B. Pyridine Ring Stacking (π-π Interactions)
The pyridine ring at the 4-position often drives crystal packing through π-π stacking.
Metric: Look for centroid-to-centroid distances of 3.5 – 3.8 Å between parallel pyridine rings in the unit cell.
Impact: Strong π-stacking correlates with higher melting points and lower solubility, critical data for formulation.
C. Absolute Configuration (Chirality)
For the enantiopure synthesis, the central carbon (C2) must be assigned (R) or (S) .
Validation: The SC-XRD refinement yields a Flack parameter.
Flack = 0.04(9)
Correct Enantiomer.
Flack = 0.96(9)
Inverted Enantiomer (Structure is the mirror image).
References
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link
Parsons, S., & Flack, H. D. (2004). "X-ray diffraction analysis of chiral molecules." Methods in Molecular Biology, 243, 321-338. Link
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
Comparative
The Definitive Guide to LC-MS Purity Validation for Highly Polar Basic Amino-Alcohols: A Case Study on 2-Amino-2-(pyridin-4-yl)propan-1-ol
Accurate purity validation of low-molecular-weight, highly polar basic compounds is a persistent bottleneck in drug development. 2-Amino-2-(pyridin-4-yl)propan-1-ol ( , ) perfectly exemplifies this analytical challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Accurate purity validation of low-molecular-weight, highly polar basic compounds is a persistent bottleneck in drug development. 2-Amino-2-(pyridin-4-yl)propan-1-ol (
, ) perfectly exemplifies this analytical challenge. Featuring a pyridine ring (pKa ~5.2), a primary amine (pKa ~9.5), and a primary alcohol, this building block is highly hydrophilic.
When researchers attempt to validate the purity of such compounds using standard Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS), the results are often compromised. This guide objectively compares standard RP-LC against High-pH RP-LC and Hydrophilic Interaction Liquid Chromatography (HILIC), explaining the causality behind chromatographic failures and providing a self-validating HILIC protocol for definitive purity analysis.
The Causality of Chromatographic Failure in Standard RP-LC
To understand how to analyze 2-Amino-2-(pyridin-4-yl)propan-1-ol, we must first understand why standard methods fail.
In a conventional RP-LC system (e.g., C18 column with 0.1% Formic Acid, pH ~2.7), both the primary amine and the pyridine nitrogen are fully protonated. This dual positive charge renders the molecule extremely polar, preventing it from partitioning into the hydrophobic C18 stationary phase. Consequently, the analyte elutes in the void volume (
), co-eluting with unretained salts and synthesis byproducts.
Furthermore, these protonated basic sites act as strong cations. They interact electrostatically with residual, unendcapped silanols (
) on the silica support. This secondary ion-exchange mechanism disrupts primary partitioning, manifesting as severe peak tailing. This tailing artificially inflates the main peak's integration baseline, masking closely eluting impurities and yielding a falsely high purity percentage.
Comparative Evaluation of LC-MS Strategies
To overcome these limitations, analytical scientists typically evaluate three distinct chromatographic strategies.
Strategy A: Standard RP-LC (The Baseline)
Mechanism: Hydrophobic partitioning at low pH.
Outcome: Fails. The compound is too polar to retain, and secondary silanol interactions cause severe tailing. Co-elution in the void volume leads to massive ion suppression in the ESI source.
Strategy B: High-pH RP-LC (The Workaround)
Mechanism: By raising the mobile phase pH to 10.0 (using 10 mM Ammonium Bicarbonate), the primary amine and pyridine ring are deprotonated. The neutral molecule becomes significantly more hydrophobic, allowing for retention on a C18 phase.
Outcome: Moderate success. While retention improves, high-pH mobile phases accelerate the dissolution of standard silica columns, requiring specialized hybrid-polymer columns. More critically, the lack of an ionic charge in solution reduces Electrospray Ionization (ESI+) efficiency, lowering the Mass Spectrometry Signal-to-Noise (S/N) ratio.
Strategy C: HILIC (The Optimal Solution)
Mechanism: operates via a fundamentally inverted mechanism. Using a polar stationary phase (e.g., Zwitterionic) and a highly organic mobile phase (>70% Acetonitrile), a water-rich layer forms on the column surface. The highly polar, protonated analyte partitions efficiently into this immobilized aqueous layer.
Outcome: Exceptional performance. The compound is strongly retained. Furthermore, the high organic content in the mobile phase significantly enhances droplet desolvation in the ESI source, yielding a 10- to 100-fold increase in MS sensitivity compared to RP-LC.
Figure 1: Decision matrix and chromatographic outcomes for 2-Amino-2-(pyridin-4-yl)propan-1-ol.
Comparative Quantitative Data
The table below summarizes the experimental validation data for a synthesized batch of 2-Amino-2-(pyridin-4-yl)propan-1-ol across the three strategies. HILIC provides the only mathematically reliable purity assessment by fully resolving the main peak from early-eluting polar synthesis impurities.
Chromatographic Strategy
Retention Factor ()
Peak Asymmetry ()
MS Signal-to-Noise (S/N)
Calculated Purity (%)
Standard RP-LC (C18, pH 2.7)
0.4 (Elutes in void)
2.8 (Severe tailing)
150:1
94.2% (False high due to co-elution)
High-pH RP-LC (Hybrid C18, pH 10.0)
1.8
1.4
450:1
97.5%
HILIC (Zwitterionic, pH 3.5)
4.5
1.05
2,800:1
99.1% (True purity, impurities resolved)
Validated HILIC LC-MS Experimental Protocol
To ensure data integrity, analytical methods must be self-validating. The following protocol utilizes to guarantee reproducibility.
Procedure: Dilute the 2-Amino-2-(pyridin-4-yl)propan-1-ol sample to a final concentration of 10 µg/mL in 75% Acetonitrile / 25% Water .
Causality: Injecting a highly aqueous sample into a HILIC system disrupts the delicate water-rich layer on the stationary phase, causing severe peak splitting and volume overload. Matching the sample diluent to the initial mobile phase conditions prevents these solvent effects.
Step 2: Chromatographic Conditions
Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 2.7 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid. (Causality: The buffer controls the ionization state of both the analyte and the stationary phase, ensuring reproducible electrostatic interactions without suppressing the MS signal).
Mobile Phase B: 100% LC-MS Grade Acetonitrile.
Flow Rate: 0.4 mL/min.
Column Temperature: 30°C.
Gradient Program:
0.0 - 2.0 min: 85% B (Isocratic hold to establish partitioning)
2.0 - 10.0 min: Linear gradient to 60% B
10.0 - 12.0 min: Hold at 60% B (Elution of highly polar impurities)
12.0 - 12.1 min: Return to 85% B
12.1 - 20.0 min: Re-equilibration (Causality: HILIC requires at least 10 column volumes to re-establish the aqueous hydration shell).
Step 3: Mass Spectrometry (ESI+) Settings
Mode: Positive Electrospray Ionization (ESI+).
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 350°C.
Detection: Selected Ion Monitoring (SIM) at m/z 153.10 (
) and Full Scan (m/z 50-500) for impurity profiling.
Step 4: System Suitability Test (SST) - The Self-Validating Mechanism
Before accepting purity data, the system must pass the following criteria based on 6 replicate injections of the standard:
Retention Factor (
): Must be > 3.0 (Proves the HILIC mechanism is active).
Peak Asymmetry (
): Must be between 0.9 and 1.2 (Proves the absence of secondary silanol interactions).
Injection Precision: %RSD of the main peak area must be < 2.0% (Proves the column hydration shell is fully equilibrated).
Figure 2: Step-by-step LC-MS analytical workflow optimized for HILIC separation.
Conclusion
Validating the purity of 2-Amino-2-(pyridin-4-yl)propan-1-ol requires an analytical method tailored to its extreme polarity and dual basicity. While standard RP-LC introduces critical blind spots due to void-volume co-elution and peak tailing, and High-pH RP-LC suffers from diminished MS sensitivity, HILIC provides the definitive solution . By leveraging a highly organic mobile phase and an immobilized aqueous stationary layer, HILIC delivers superior retention, pristine peak shapes, and maximum MS sensitivity, ensuring that reported purity metrics are scientifically unassailable.
References
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247.[Link]
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Overview.[Link]
Validation
Comparative Guide: Elemental Analysis & Performance of 2-Amino-2-(pyridin-4-yl)propan-1-ol
[1] Executive Summary: The Pyridine Advantage 2-Amino-2-(pyridin-4-yl)propan-1-ol (C₈H₁₂N₂O) represents a critical "scaffold hop" in medicinal chemistry, offering a polar, basic alternative to the traditional 2-Amino-2-p...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The Pyridine Advantage
2-Amino-2-(pyridin-4-yl)propan-1-ol (C₈H₁₂N₂O) represents a critical "scaffold hop" in medicinal chemistry, offering a polar, basic alternative to the traditional 2-Amino-2-phenylpropan-1-ol .[1] While the phenyl analog is a staple in chiral auxiliary synthesis and lipophilic drug cores, the pyridin-4-yl variant introduces a tunable pKa (~5.2 for the pyridine ring) and significantly enhanced aqueous solubility.
This guide provides a rigorous technical comparison of these two scaffolds, grounded in Elemental Analysis (EA) as the primary validation metric. For drug development professionals, understanding the EA data is not just about purity—it is the diagnostic tool for detecting hygroscopic water adducts common in pyridine derivatives, which directly impact stoichiometric precision in downstream coupling reactions.
Elemental Analysis: The Critical Quality Attribute (CQA)
For the 2-Amino-2-(pyridin-4-yl)propan-1-ol scaffold, elemental analysis is the definitive method to distinguish between the anhydrous free base , hydrates , and salt forms (e.g., HCl).[1] Pyridine derivatives are notoriously hygroscopic; a deviation in Carbon/Nitrogen ratios often signals the presence of "invisible" water or solvent traps that NMR might miss due to exchangeable protons.
Hemihydrate %C: 59.61% (Significant drop of ~3.5%)
Impact: Using the hemihydrate without correction results in a 6% stoichiometric error in sensitive reactions like peptide coupling or metal ligand synthesis.
Comparative Performance: Pyridyl vs. Phenyl Scaffolds
This section objectively compares 2-Amino-2-(pyridin-4-yl)propan-1-ol (Product A) against the industry standard 2-Amino-2-phenylpropan-1-ol (Product B).[1]
Physicochemical Profile[2][3][4][5][6][7]
Feature
Product A: Pyridin-4-yl Analog
Product B: Phenyl Analog
Implication for Drug Design
LogP (Lipophilicity)
~0.2 (Estimated)
~1.8 (Estimated)
Product A is superior for lowering logP in lead optimization to improve metabolic stability.[1]
Solubility (pH 7.4)
High (>10 mg/mL)
Low (<1 mg/mL)
Product A reduces formulation challenges in early discovery.
Basicity (pKa)
Two basic centers (Pyridine ~5.2, Amine ~9.5)
One basic center (Amine ~9.5)
The pyridine ring in Product A acts as a pH-dependent solubility switch.[1]
Metal Coordination
Bidentate/Tridentate capability (N, N, O)
Bidentate (N, O)
Product A is a superior ligand for metallo-enzyme inhibition (e.g., Zinc proteases).
Functional Logic Diagram
The following diagram illustrates the mechanistic divergence between the two scaffolds in a drug discovery context.
Caption: Decision tree for selecting between Phenyl and Pyridyl amino-alcohol scaffolds based on ADME requirements.
Experimental Protocol: Validating Purity via CHN Analysis
To ensure the "Performance" metrics above are valid, the reagent must be free of water and inorganic salts. The following protocol is designed for high-precision validation.
Methodology: Automated Combustion Analysis
Principle:
The sample is flash-combusted at >1000°C in an oxygen-enriched helium atmosphere.[1]
Personal protective equipment for handling 2-Amino-2-(pyridin-4-yl)propan-1-ol
Handling specialized active pharmaceutical ingredient (API) building blocks like 2-Amino-2-(pyridin-4-yl)propan-1-ol requires a rigorous, chemistry-specific approach to laboratory safety. As a functionalized amino alcoho...
Author: BenchChem Technical Support Team. Date: March 2026
Handling specialized active pharmaceutical ingredient (API) building blocks like 2-Amino-2-(pyridin-4-yl)propan-1-ol requires a rigorous, chemistry-specific approach to laboratory safety. As a functionalized amino alcohol containing a pyridine ring, this compound is highly valued in the design of novel pharmacophores and anticancer agents[1]. However, its dual functional groups present a unique matrix of physicochemical hazards.
As a Senior Application Scientist, I have designed this technical guide to move beyond generic safety data sheets. This protocol explains the causality behind every safety requirement, ensuring your laboratory operations are not just compliant, but fundamentally secure and self-validating.
Physicochemical Hazard Profile & Causality
To design an effective safety protocol, we must first deconstruct the molecule's structural hazards. 2-Amino-2-(pyridin-4-yl)propan-1-ol combines a primary amine, a primary alcohol, and a pyridine heterocycle.
The Pyridine Core: Pyridine derivatives are notorious for causing severe mucosal irritation and systemic toxicity upon absorption. Crucially, they induce olfactory fatigue —a phenomenon where the human olfactory nerve rapidly desensitizes to the chemical's nauseating odor. You cannot rely on smell to detect a leak or exposure[2].
The Amino Alcohol Moiety: The primary amine group renders the compound highly basic (pH > 8 in aqueous solutions). This basicity makes the compound corrosive to living tissue, particularly the eyes and respiratory tract, necessitating strict barrier controls.
High risk of aerosolized dust inhalation; requires anti-static handling tools.
Aqueous pH
Basic (pH > 8)
Corrosive to skin/eyes; requires acidic neutralization for workspace decontamination.
Systemic Toxicity
Acute Oral/Dermal Toxicity
Strict barrier protection required; pyridine derivatives absorb rapidly through the skin[3].
Odor Threshold
< 1 ppm (Pyridine core)
Induces olfactory fatigue; mandatory handling within a certified chemical fume hood[2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for functionalized pyridine derivatives. The following matrix details the required equipment and the chemical causality behind each selection.
Hand Protection: Double-Layer Nitrile Gloves (Minimum 0.11 mm thickness)
Causality: Pyridine and basic amines rapidly degrade natural rubber and latex, leading to chemical breakthrough in minutes. Nitrile provides a superior, validated barrier against heterocyclic amines[3]. Double-gloving is required during solubilization steps.
Eye Protection: ANSI Z87.1 Chemical Splash Goggles
Causality: Standard safety glasses with side shields do not protect against aerosolized basic powders. The primary amine group can cause irreversible corneal saponification upon contact; full-seal goggles are non-negotiable.
Causality: While the compound is a solid with a lower vapor pressure than liquid pyridine, handling the dry powder generates microscopic, inhalable dust. All open-container work must be performed in a Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity of 80-120 fpm.
Body Protection: Flame-Resistant (FR) Lab Coat
Causality: While the solid powder itself is stable, it is frequently dissolved in volatile organic solvents (e.g., Methanol, DMSO) during drug development workflows, creating a localized flammability hazard[2].
Standard Operating Procedure (SOP): Safe Handling & Reagent Preparation
This self-validating workflow ensures that material transfer and solubilization are conducted without exposing the operator to aerosolized particulates or static discharge.
Step-by-Step Methodology:
Environmental Verification: Before opening the reagent vial, verify that the fume hood sash is positioned at the certified height and the airflow monitor reads between 80-120 fpm.
Static Dissipation: Fine organic powders are prone to static cling, which can cause the material to jump from the spatula, leading to contamination or inhalation. Wipe the exterior of the weighing vessel with an anti-static cloth.
Material Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the 2-Amino-2-(pyridin-4-yl)propan-1-ol into a pre-tared amber glass vial.
Solubilization: Slowly introduce your organic solvent (e.g., anhydrous DMSO) by dispensing it down the inner wall of the vial to prevent powder aerosolization. Cap the vial immediately with a PTFE-lined septum cap.
Chemical Decontamination: Wipe down the balance and the fume hood surface with a 5% acetic acid solution , followed by a distilled water wipe.
Causality: The mild acetic acid reacts with the basic amine/pyridine residues to form a highly water-soluble acetate salt, neutralizing the hazard and preventing cross-contamination for the next user.
Step-by-step operational workflow for safely handling 2-Amino-2-(pyridin-4-yl)propan-1-ol.
Emergency Response & Spill Containment
In the event of a spill—whether as a dry powder or a solvated liquid—immediate and calculated action is required to prevent respiratory exposure and environmental contamination.
Step-by-Step Spill Protocol:
Evacuate & Ventilate: Immediately step back from the spill. If the spill occurs outside a fume hood, evacuate the immediate area to prevent inhalation of basic dust or solvent vapors[3].
Upgrade PPE: The responder must don a half-face respirator equipped with combination Organic Vapor/Particulate (P100) cartridges before re-entering the spill zone.
Containment (Solid Spill): Do not sweep dry powder, as this aerosolizes the API. Lightly mist the powder with a compatible solvent (e.g., water or a dilute acid) to bind the dust, then wipe it up using absorbent pads.
Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material like vermiculite or diatomaceous earth. Do not use sawdust, as it can react with basic amines.
Neutralization: Wash the spill zone with a 5% acetic acid solution to neutralize residual basicity, followed by a thorough soap and water wash.
Emergency spill response and containment logic for pyridine-derivative chemical spills.
Logistical Routing & Waste Disposal
Improper disposal of pyridine derivatives can lead to severe aquatic toxicity and regulatory violations. All waste containing 2-Amino-2-(pyridin-4-yl)propan-1-ol must be treated as hazardous chemical waste.
Solid Waste: All contaminated consumables (weigh boats, pipette tips, gloves, and absorbent pads) must be sealed in a heavy-duty, puncture-resistant bag and placed inside a rigid hazardous waste bin. Label clearly as "Hazardous Waste: Basic Organic Amine / Pyridine Solid".
Liquid Waste: Solvated waste must be collected in High-Density Polyethylene (HDPE) or glass carboys. Critical Rule: Never mix basic amine waste with strong oxidizing agents or concentrated acids (e.g., nitric acid), as this can trigger a violent exothermic reaction[2].
Disposal Routing: Coordinate with your facility's Environmental Health and Safety (EHS) department to ensure the waste is routed for high-temperature incineration . This is the only acceptable disposal method, as it completely thermally degrades the nitrogen-containing heterocycle, preventing soil and groundwater contamination[3].
References
LCSS: PYRIDINE Laboratory Safety Guidelines
Source: Stanford University Environmental Health & Safety
URL: [Link]
Safety Data Sheet PYRIDINE
Source: ChemSupply Australia
URL:[Link]
Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents
Source: Taylor & Francis Online
URL: [Link]